molecular formula C12H16O3 B1351455 Methyl 4-butoxybenzoate CAS No. 4906-25-6

Methyl 4-butoxybenzoate

Cat. No.: B1351455
CAS No.: 4906-25-6
M. Wt: 208.25 g/mol
InChI Key: PUHCYTHGLBCWEA-UHFFFAOYSA-N
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Description

Methyl 4-butoxybenzoate is an organic compound belonging to the class of benzoate esters. It is characterized by a benzene ring substituted with a butoxy group at the para position and a methyl ester functional group. This structure makes it a valuable building block and intermediate in complex organic synthesis and research applications. In pharmaceutical research, it can be utilized as a precursor in the development of new active compounds. Within material science, its molecular structure is explored for creating advanced polymers and liquid crystals. The compound's properties, such as its solubility and stability, aid in streamlining chemical processes in the laboratory. This compound is strictly for research purposes and is not intended for personal or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-butoxybenzoate
Source PubChem
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InChI

InChI=1S/C12H16O3/c1-3-4-9-15-11-7-5-10(6-8-11)12(13)14-2/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHCYTHGLBCWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401012
Record name methyl 4-butoxybenzoate
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4906-25-6
Record name Benzoic acid, 4-butoxy-, methyl ester
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Record name methyl 4-butoxybenzoate
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Record name Benzoic acid, 4-butoxy-, methyl ester
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-Butoxybenzoate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: January 2026

An Introduction to Methyl 4-Butoxybenzoate

This compound is an organic chemical compound that serves as an intermediate in various synthetic processes. A notable application of this compound is in the synthesis of quinazoline derivatives. Structurally, it is characterized by a benzene ring substituted with a methoxycarbonyl group and a butoxy group. The planarity of the molecule is a significant feature, with the torsion angles of the benzene–butoxy and benzene–methoxycarbonyl groups being close to 180°, indicating a nearly flat structure.

Chemical Structure and Molecular Formula

The molecular structure of this compound is key to its chemical behavior.

Molecular Formula: C₁₃H₁₈O₄

The structure consists of a central benzene ring. A butoxy group (-O-CH₂CH₂CH₂CH₃) and a methyl ester group (-COOCH₃) are attached to this ring at the para position (positions 1 and 4).

Below is a visualization of the chemical structure of a related compound, Methyl 4-butoxy-3-methoxybenzoate, which includes an additional methoxy group.

Synthesis_Workflow Reactants Methyl 3,4-dihydroxybenzoate, 1-bromobutane, K2CO3 Reaction Etherification at 80°C Reactants->Reaction Solvent DMF Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 4-butoxy-3-hydroxybenzoate Purification->Product

Unveiling the Molecular Architecture: A Spectroscopic Guide to Methyl 4-butoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, the precise characterization of molecular entities is paramount. This technical guide, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of the spectroscopic signature of Methyl 4-butoxybenzoate. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we provide a foundational understanding of its structural features, essential for its application in medicinal chemistry and materials science.

Introduction: The Significance of Spectroscopic Characterization

This compound, a benzoate ester, possesses a unique combination of an aromatic ring, an ester functional group, and a butyl ether chain. This combination of structural motifs makes it a molecule of interest in various research domains. Spectroscopic analysis serves as the cornerstone of its chemical identity, providing irrefutable evidence of its structure and purity. Understanding the nuances of its spectral data is not merely an academic exercise but a critical step in ensuring the reliability and reproducibility of experimental outcomes. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to construct a comprehensive molecular profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, we can precisely map the connectivity of atoms within this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons typically appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The protons of the butoxy and methyl ester groups resonate in the upfield region, with their chemical shifts and multiplicities providing clear evidence of their respective structures.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95Doublet2HAromatic (H-2, H-6)
~6.90Doublet2HAromatic (H-3, H-5)
~4.02Triplet2H-OCH₂- (butoxy)
~3.85Singlet3H-OCH₃ (ester)
~1.78Multiplet2H-OCH₂CH₂ -
~1.50Multiplet2H-CH₂CH₂ CH₃
~0.98Triplet3H-CH₃ (butoxy)

Causality Behind Experimental Observations: The downfield shift of the aromatic protons at positions 2 and 6 is attributed to the deshielding effect of the electron-withdrawing carbonyl group of the ester. Conversely, the protons at positions 3 and 5 are shifted upfield due to the electron-donating effect of the butoxy group. The triplet multiplicity of the terminal methyl group and the methylene group adjacent to the oxygen in the butoxy chain, along with the multiplet patterns of the other methylene groups, unequivocally confirms the linear butyl chain.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~166.8C=O (Ester)
~163.2C-4 (Aromatic)
~131.6C-2, C-6 (Aromatic)
~122.5C-1 (Aromatic)
~114.1C-3, C-5 (Aromatic)
~68.0-OC H₂- (butoxy)
~51.7-OC H₃ (ester)
~31.1-OCH₂C H₂-
~19.2-CH₂C H₂CH₃
~13.8-C H₃ (butoxy)

Expertise in Interpretation: The chemical shift of the carbonyl carbon is characteristic of an ester. The quaternary carbon attached to the butoxy group (C-4) is significantly downfield due to the deshielding effect of the oxygen atom. The remaining aromatic signals are assigned based on established substituent effects on benzene ring chemical shifts. The distinct signals for the four carbons of the butoxy group confirm its presence and structure.

Infrared (IR) Spectroscopy: Probing the Vibrational Signatures of Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850StrongC-H stretch (aliphatic)
~1720Strong, SharpC=O stretch (ester)
~1605, ~1510MediumC=C stretch (aromatic)
~1250, ~1100StrongC-O stretch (ester and ether)

Authoritative Grounding: The strong, sharp absorption band around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group. The presence of both aromatic and aliphatic C-H stretching vibrations is also clearly observed. The strong absorptions in the fingerprint region, particularly around 1250 cm⁻¹ and 1100 cm⁻¹, are characteristic of the C-O stretching vibrations of the ester and ether linkages, respectively.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to elucidate its structure.

Expected Molecular Ion Peak: For this compound (C₁₂H₁₆O₃), the expected molecular ion peak [M]⁺ would be observed at m/z = 208.

Key Fragmentation Pathways:

  • Loss of the methoxy group (-OCH₃): A prominent fragment at m/z = 177, corresponding to the loss of a methoxy radical.

  • Loss of the butoxy group (-OC₄H₉): A fragment at m/z = 135, resulting from the cleavage of the ether bond.

  • McLafferty Rearrangement: A potential rearrangement involving the butoxy chain could lead to a fragment at m/z = 152.

  • Formation of the benzoyl cation: A characteristic fragment at m/z = 121, corresponding to the 4-butoxybenzoyl cation.

Trustworthiness of Data: The combination of the molecular ion peak and the characteristic fragmentation pattern provides a high degree of confidence in the structural assignment of this compound.

Experimental Protocols: Ensuring Data Integrity

The acquisition of high-quality spectroscopic data is contingent upon the use of standardized and validated experimental protocols.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Parameters: Employ proton decoupling to obtain a spectrum with single lines for each carbon. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

Infrared Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 40-300).

Visualizing the Molecular Structure and Analytical Workflow

To aid in the conceptualization of the spectroscopic analysis, the following diagrams are provided.

Molecular Structure of this compound

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion: A Foundational Dataset for Future Research

The comprehensive spectroscopic data presented in this guide provides a robust and reliable reference for the identification and characterization of this compound. For researchers in drug development and related scientific fields, this information is invaluable for ensuring the quality control of starting materials, intermediates, and final products. The detailed analysis of the NMR, IR, and MS spectra offers a clear and unambiguous structural confirmation, laying a solid foundation for further investigation and application of this versatile molecule.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • The Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Physical Properties of Methyl 4-butoxybenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the key physical properties of Methyl 4-butoxybenzoate, specifically its melting and boiling points. In the absence of readily available experimental data for this specific compound, this guide establishes a framework for its characterization. We present data from homologous compounds, discuss expected physicochemical trends, and provide detailed, field-proven protocols for the experimental determination of these critical parameters. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physical characteristics of aromatic esters for applications in synthesis, purification, and formulation.

Introduction: The Significance of Physical Properties in Research and Development

The melting and boiling points of a chemical compound are fundamental physical constants that provide invaluable insights into its identity, purity, and molecular structure. For drug development professionals and synthetic chemists, these properties are not merely data points; they are critical parameters that govern process design, purification strategies, and the ultimate formulation of active pharmaceutical ingredients (APIs).

  • Melting Point: The temperature at which a substance transitions from a solid to a liquid state. A sharp melting point range is a strong indicator of high purity, while a depressed and broad melting range typically signifies the presence of impurities.[1] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.

  • Boiling Point: The temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to vaporization.[2] The boiling point is a crucial parameter for purification techniques such as distillation and for understanding a compound's volatility, which has implications for handling, storage, and safety.

This guide focuses on this compound, an aromatic ester with potential applications in various fields of chemical synthesis. A thorough understanding of its physical properties is the first step toward its effective utilization.

Physical Properties of this compound: Data and Estimation

As of the latest literature review, specific experimental data for the melting and boiling points of this compound are not extensively reported in common chemical databases. However, we can infer a reasonable estimation of these properties by analyzing the trend within its homologous series, the methyl 4-alkoxybenzoates.

Analysis of Homologous Series

In a homologous series, where the chemical structure is incrementally changed (in this case, by lengthening the alkoxy chain), physical properties like the boiling point tend to follow a predictable trend. As the length of the alkyl chain increases, the molecular weight and the surface area of the molecule also increase. This leads to stronger van der Waals intermolecular forces, which require more energy to overcome, resulting in a higher boiling point.[3]

The melting point, however, is influenced not only by the strength of intermolecular forces but also by the efficiency of crystal lattice packing. This can lead to less predictable trends, as the symmetry and shape of the molecule play a significant role.[4]

Data for Methyl 4-alkoxybenzoate Analogs

The table below summarizes the available experimental data for the lower-chain homologs of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Methyl BenzoateC₈H₈O₂136.15-12199
Methyl 4-methoxybenzoateC₉H₁₀O₃166.1748 - 51244 - 245
Methyl 4-ethoxybenzoateC₁₀H₁₂O₃180.2036 - 38215 - 216
This compound (Estimated) C₁₂H₁₆O₃ 208.25 (See Discussion) > 250 (Estimated)

Data sourced from various chemical suppliers and databases.[5][6][7][8][9]

Discussion and Estimation for this compound:

  • Boiling Point Estimation: Based on the clear upward trend in boiling points from Methyl 4-methoxybenzoate to Methyl 4-ethoxybenzoate, it is reasonable to predict that the boiling point of this compound will be significantly higher, likely exceeding 250 °C at atmospheric pressure. The addition of two extra methylene groups in the butyl chain compared to the ethyl chain will substantially increase the molecular weight and surface area, leading to stronger London dispersion forces.

  • Melting Point Estimation: The melting point trend is less straightforward. The melting point of Methyl 4-ethoxybenzoate (36-38 °C) is lower than that of Methyl 4-methoxybenzoate (48-51 °C).[5][6][7] This can be attributed to the longer, more flexible ethyl group disrupting the crystal lattice packing compared to the smaller methyl group. The longer butyl chain in this compound could lead to either a further decrease in melting point due to packing disruption or an increase if the longer chain allows for more ordered packing arrangements. Experimental determination is necessary to ascertain the actual melting point.

Experimental Determination of Physical Properties

For a compound where literature data is unavailable, direct experimental measurement is the definitive method for characterization. The following protocols are standard, self-validating procedures for determining the melting and boiling points of a novel or uncharacterized organic compound like this compound.

Protocol for Melting Point Determination

The determination of a melting point range is a fundamental technique for assessing the purity of a crystalline solid.[1]

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the sample into the sealed end. The sample height should be 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Approximate Melting Point Determination: The apparatus is heated rapidly to obtain a rough estimate of the melting point.

  • Accurate Melting Point Determination: The apparatus is allowed to cool, and a fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.

  • Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂. A pure compound will have a sharp melting range of 0.5-1 °C.[1]

Causality and Self-Validation:

  • Slow Heating Rate: A slow heating rate is crucial to ensure that the sample and the thermometer are in thermal equilibrium, providing an accurate reading.

  • Purity Indication: A broad melting range (> 2 °C) is a strong indication of impurities, which disrupt the crystal lattice and lower the energy required to melt the solid. This inherent feature makes the protocol self-validating for purity assessment.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dry Crystalline Sample B Pack into Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus D Rapid Heating for Approximate M.P. C->D E Slow Heating (1-2 °C/min) for Accurate M.P. D->E F Record T1 (First Liquid) & T2 (All Liquid) E->F G Report Melting Range (T1 - T2) F->G H Assess Purity (Sharp vs. Broad Range) G->H

Caption: Workflow for Capillary Melting Point Determination.

Protocol for Boiling Point Determination

For small quantities of a liquid, the micro boiling point or Siwoloboff method is a highly effective technique.

Methodology: Micro Boiling Point Determination

  • Sample Preparation: A small amount (0.5-1 mL) of liquid this compound is placed in a small test tube or fusion tube.

  • Capillary Inversion: A melting point capillary tube is sealed at one end. The open end is then placed into the liquid in the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a suitable heating bath (e.g., a Thiele tube with mineral oil or a metal block heater). The liquid level in the test tube should be below the level of the heating medium.

  • Heating and Observation: The bath is heated slowly. As the liquid nears its boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Cooling and Recording: The heat source is removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to enter the capillary tube.[5] This is the point where the external pressure equals the vapor pressure of the liquid.

Causality and Self-Validation:

  • Inverted Capillary: The inverted capillary traps the vapor of the substance. The continuous stream of bubbles indicates that the vapor pressure inside the capillary is greater than the atmospheric pressure.

  • Equilibrium Point: The precise moment the liquid re-enters the capillary on cooling signifies the equilibrium point where the vapor pressure of the substance equals the atmospheric pressure. This provides a sharp and reproducible endpoint for the measurement.

Workflow for Micro Boiling Point Determination

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Place Liquid in Test Tube B Insert Inverted Sealed Capillary A->B C Attach to Thermometer D Heat in Oil Bath / Block Heater C->D E Observe Stream of Bubbles D->E F Remove Heat and Cool Slowly E->F G Record Temperature when Liquid Enters Capillary F->G H This Temperature is the Boiling Point G->H

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

References

  • University of Alberta. (n.d.). Melting Point. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

  • Cheméo. (n.d.). Benzoic acid, 4-methoxy-, methyl ester (CAS 121-98-2). Retrieved from [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2025, October 17). 3 Trends That Affect Boiling Points. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Retrieved from [Link]

  • PubChem. (n.d.). Methyl anisate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

Sources

The Strategic Role of Methyl 4-Butoxybenzoate as a Versatile Precursor in the Synthesis of Calamitic Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Methyl 4-butoxybenzoate's function as a pivotal precursor in the synthesis of thermotropic liquid crystals. While not mesogenic itself, its molecular framework, comprising a rigid aromatic core and a flexible alkoxy chain, makes it an ideal and cost-effective starting material for elaboration into advanced liquid crystalline materials. We will dissect the strategic conversion of this compound into the synthetically crucial intermediate, 4-Butoxybenzoic acid, and subsequently detail the synthesis of a representative calamitic (rod-shaped) liquid crystal. This guide emphasizes the causality behind experimental choices, provides validated, step-by-step protocols for synthesis and characterization, and offers a practical framework for researchers in materials science and drug development.

Introduction: The Precursor Philosophy in Liquid Crystal Design

The architecture of a liquid crystal molecule is a delicate balance between two opposing structural features: a rigid, anisotropic core that promotes long-range orientational order and flexible terminal groups that impart fluidity.[1] The 4-alkoxybenzoic acid scaffold is a classic and highly effective core unit for designing calamitic liquid crystals, which are fundamental to display technologies and advanced optical materials.[2]

This compound serves as an excellent and stable starting point for accessing this scaffold. The methyl ester group provides a non-reactive protecting group for the carboxylic acid, allowing for other modifications if needed, but more importantly, it offers a readily available and purifiable solid that can be efficiently converted to the more reactive carboxylic acid intermediate. The butoxy chain is a common choice for the flexible tail, as its length is sufficient to lower the melting point and encourage the formation of nematic or smectic mesophases without being excessively long, which can lead to more complex and often less desirable phase behavior.[3]

This guide will follow a logical and field-proven synthetic pathway:

  • Activation: Hydrolysis (saponification) of the methyl ester to the corresponding carboxylic acid. This is a critical step as the carboxyl group is the primary functional handle for subsequent coupling reactions.

  • Elaboration: Coupling of the activated carboxylic acid with another molecular fragment to form a larger, anisotropic molecule (a mesogen). We will use the formation of a Schiff base as a representative example.

  • Characterization: Analysis of the final product to confirm its chemical identity and, crucially, to identify and characterize its liquid crystalline phases and transition temperatures.

The Starting Point: Physicochemical Profile of this compound

Understanding the properties of the precursor is fundamental to its effective use. This compound is a stable, crystalline solid at room temperature, making it easy to handle, weigh, and store.

PropertyValueSource
CAS Number 5344-33-2
Molecular Formula C₁₁H₁₄O₃[4]
Molecular Weight 194.23 g/mol [4]
Appearance White crystalline solid
Melting Point Data not consistently available; expected to be a low-melting solid.
Boiling Point ~285-287 °C (Predicted)
Solubility Soluble in common organic solvents (DCM, THF, Acetone, Methanol).

The key structural features are the rigid phenyl ring, which will form the central part of the liquid crystal core, and the flexible butoxy chain (-O(CH₂)₃CH₃), which will act as one of the terminal flexible tails in the final mesogen.

The Gateway Reaction: Hydrolysis to 4-Butoxybenzoic Acid

Causality: The methyl ester of this compound is relatively unreactive. To construct a larger mesogen, we must convert it into a functional group amenable to coupling reactions like esterification or amidation. Saponification, the base-catalyzed hydrolysis of the ester to a carboxylate salt, followed by acidic workup to yield the carboxylic acid, is the most direct and efficient method. This transforms the stable precursor into the versatile intermediate, 4-Butoxybenzoic acid.[5]

Hydrolysis_Workflow

Experimental Protocol: Synthesis of 4-Butoxybenzoic Acid
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (51.5 mmol) of this compound in 100 mL of methanol.

  • Base Addition: Separately, prepare a solution of 4.0 g (100 mmol, ~2 equivalents) of sodium hydroxide (NaOH) in 25 mL of deionized water. Add the NaOH solution to the flask.

  • Saponification: Heat the reaction mixture to reflux and maintain for 4 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Solvent Removal: After cooling to room temperature, remove the methanol using a rotary evaporator.

  • Acidification: Add 100 mL of water to the resulting residue and stir until all the sodium salt has dissolved. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise while stirring, until the pH of the solution is approximately 2. A voluminous white precipitate will form.[6]

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the purified 4-Butoxybenzoic acid in a vacuum oven at 60 °C to a constant weight. The expected product is a white crystalline solid with a melting point of 147-149 °C.[4]

Building the Mesogen: Synthesis of a Schiff Base Liquid Crystal

Causality: With the activated 4-Butoxybenzoic acid in hand, we can now build a larger, more anisotropic molecule. A classic strategy is to form an imine (Schiff base) linkage, which maintains the linearity and rigidity of the molecular core.[7] Here, we will synthesize the well-characterized liquid crystal N-(4-butoxybenzylidene)-4-octylaniline (BBOA) by condensing 4-butoxybenzaldehyde with 4-octylaniline. The first step, however, is the synthesis of the aldehyde from our carboxylic acid, which typically proceeds via reduction to an alcohol followed by oxidation. For simplicity in this guide, we will represent the condensation step, assuming the aldehyde is available or synthesized separately.

SchiffBase_Synthesis

Experimental Protocol: Synthesis of N-(4-butoxybenzylidene)-4-octylaniline (BBOA)

(Note: This protocol starts from 4-butoxybenzaldehyde, which can be synthesized from 4-butoxybenzoic acid via a two-step reduction/oxidation process.)

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g (28.0 mmol) of 4-butoxybenzaldehyde and 6.15 g (30.0 mmol) of 4-octylaniline in 50 mL of absolute ethanol.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the solution to catalyze the condensation reaction.[8]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture under reflux for 4-6 hours.[8] Monitor the reaction by TLC.

  • Isolation: After the reaction is complete, cool the flask in an ice bath. The product will precipitate as a pale yellow or white solid.

  • Purification: Collect the crude product by vacuum filtration. Purify the solid by recrystallization from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

  • Drying: Filter the purified crystals and dry them in a vacuum oven at a low temperature (e.g., 40 °C) to avoid melting the product.

Verification and Analysis: Characterization of the Liquid Crystal

Once synthesized, the product must be characterized to confirm its identity and, most importantly, to determine its liquid crystalline properties. The two primary techniques for this are Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[9][10]

Characterization_Workflow

Protocol 5.1: Polarized Optical Microscopy (POM)

Principle: POM is a foundational technique that uses polarized light to visualize the anisotropic nature of liquid crystals. Isotropic liquids appear black under crossed polarizers, whereas the birefringent nature of liquid crystal phases results in unique, colorful textures that are diagnostic for specific mesophases (e.g., nematic, smectic).[11][12]

  • Sample Preparation: Place a very small amount (a few crystals) of the purified BBOA onto a clean glass microscope slide.

  • Heating: Place the slide on a calibrated hot stage attached to the polarizing microscope. Gently place a coverslip over the sample.

  • Observation (Heating Cycle): Heat the sample slowly (e.g., 10 °C/min). Observe the sample through the crossed polarizers. Note the temperature at which the solid melts into a textured, fluid phase (Crystal-to-LC transition). Continue heating until the texture vanishes and the field of view becomes completely dark. This is the clearing point, or the transition to the isotropic liquid phase (LC-to-Isotropic transition).

  • Observation (Cooling Cycle): Cool the sample slowly from the isotropic phase. Note the temperature at which droplets of the liquid crystal phase appear (the clearing point on cooling). Observe the texture that forms, which is often more well-defined on cooling. For a nematic phase, a "Schlieren" or "marbled" texture is expected.

  • Data Recording: Record all transition temperatures and capture images of the characteristic textures observed for each phase.

Protocol 5.2: Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as a function of temperature.[13] Phase transitions, such as melting or clearing, are associated with a change in enthalpy (ΔH), which appears as a peak on the DSC thermogram. This provides precise, quantitative data on transition temperatures and their associated energetics.[14]

  • Sample Preparation: Accurately weigh approximately 3-5 mg of the purified BBOA into a small aluminum DSC pan. Crimp a lid onto the pan to seal it. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Program the instrument to perform a heat-cool-heat cycle at a controlled rate, typically 10 °C/min. The temperature range should bracket the transitions observed by POM (e.g., 25 °C to 100 °C).

  • Data Acquisition: Run the thermal program. The instrument will record the differential heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram.

    • Endothermic peaks on the heating scan correspond to transitions like melting (crystal to nematic) and clearing (nematic to isotropic).

    • Exothermic peaks on the cooling scan correspond to the reverse transitions.

    • The onset temperature of the peak is typically reported as the transition temperature (T).

    • The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Expected Results for BBOA: The synthesized BBOA should exhibit a nematic liquid crystal phase. The literature values for its phase transitions are approximately:

  • Crystal to Nematic (T_m): ~49 °C

  • Nematic to Isotropic (T_i or Clearing Point): ~78 °C

Conclusion

This compound stands as a testament to the "precursor philosophy" in materials synthesis. Its stable, non-mesogenic nature belies its strategic importance as a readily available and economical entry point into the world of 4-alkoxybenzoic acid-based liquid crystals. Through a straightforward and high-yielding hydrolysis reaction, it is transformed into a versatile building block, 4-butoxybenzoic acid, which can be elaborated into a vast array of mesogenic structures through robust coupling chemistries like esterification and imine formation. The protocols and workflows detailed in this guide provide a validated and logical pathway from this simple precursor to a fully characterized liquid crystalline material, empowering researchers to design and synthesize novel materials for a new generation of optical and responsive technologies.

References

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  • Patel, H. R., & Vora, R. A. (2022). Design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Journal of Molecular Structure, 1257, 132598. Retrieved from [Link]

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An In-depth Technical Guide to the Thermal Properties of Methyl 4-butoxybenzoate using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for Thermal Characterization in Pharmaceutical Development

In the landscape of modern drug development, the physical properties of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) Q6A guidelines, mandate a thorough understanding of the physicochemical characteristics of new drug substances.[1][2][3][4][5] These characteristics, which include solid-state properties like polymorphism, are not merely academic curiosities; they directly influence the stability, bioavailability, and manufacturability of the final drug product. Methyl 4-butoxybenzoate, as an intermediate in the synthesis of complex molecules like quinazoline derivatives, is a prime example of a compound where such characterization is critical.[6][7] This guide provides a comprehensive overview of the use of Differential Scanning Calorimetry (DSC) to elucidate the thermal properties of this compound, offering both theoretical insights and practical, field-proven methodologies.

The Subject Compound: this compound

This compound belongs to the family of benzoate esters, a class of compounds widely used as intermediates in the pharmaceutical and fine chemical industries.[4][8] Its molecular structure, featuring a benzene ring substituted with a methoxycarbonyl group and a butoxy group, predisposes it to exhibit interesting thermal behaviors, including the potential for liquid crystalline phases and polymorphism. Understanding these thermal transitions is crucial for controlling its synthesis, purification, and storage, ensuring the desired solid form is consistently produced.

The Analytical Technique: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6][8][9] As the sample and reference are subjected to a controlled temperature program, any physical or chemical transition in the sample that involves an exchange of heat (enthalpy) is detected. This allows for the precise determination of transition temperatures and the associated enthalpy changes.

Core Principles of DSC:

  • Endothermic Events: Transitions that absorb heat, such as melting, boiling, and most glass transitions, result in an endothermic peak or step in the DSC thermogram.

  • Exothermic Events: Transitions that release heat, such as crystallization and some chemical reactions, result in an exothermic peak.

For a compound like this compound, DSC can reveal a wealth of information, including:

  • Melting point and enthalpy of fusion

  • Crystallization temperature and enthalpy

  • Glass transition temperature

  • The presence of multiple crystalline forms (polymorphs)

  • Liquid crystal phase transitions[6][9]

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, incorporating best practices and adherence to standards such as ASTM E967 for temperature calibration.[10][11][12][13]

Instrument Calibration and Verification

Causality: The accuracy of DSC data is fundamentally dependent on the precise calibration of the instrument's temperature and enthalpy signals. Calibration with certified reference materials ensures that the measured transition temperatures and enthalpies are traceable to international standards.[14]

Procedure:

  • Temperature Calibration: Calibrate the DSC instrument using indium as a reference material (melting point: 156.6 °C) according to ASTM E967.[10][11][12][13]

  • Enthalpy Calibration: Calibrate the enthalpy response using the known enthalpy of fusion of indium (28.45 J/g).

  • Verification: After calibration, run an indium standard as a sample to verify that the measured melting point and enthalpy of fusion are within the acceptable limits of the certified values.

Sample Preparation

Causality: Proper sample preparation is critical to obtaining high-quality, reproducible DSC data. The sample mass and encapsulation method can significantly impact the results.

Procedure:

  • Accurately weigh 3-5 mg of this compound into a clean aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of sample due to volatilization during heating.

  • Prepare an empty, hermetically sealed aluminum pan to be used as the reference.

DSC Measurement

Causality: The chosen heating and cooling rates can influence the observed thermal events. A moderate heating rate is typically used to balance resolution and sensitivity. Including a heating-cooling-heating cycle is crucial for observing the full range of thermal behaviors, including melt, crystallization, and the thermal history of the sample.

Procedure:

  • Place the sample and reference pans into the DSC cell.

  • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to provide a reproducible atmosphere and prevent oxidative degradation.

  • Equilibrate the sample at a temperature well below any expected transitions (e.g., 0 °C).

  • First Heating Scan: Heat the sample from 0 °C to 200 °C at a rate of 10 °C/min. This scan reveals the thermal properties of the as-received material.

  • Cooling Scan: Cool the sample from 200 °C to 0 °C at a rate of 10 °C/min. This scan provides information on the crystallization behavior of the material from the melt.

  • Second Heating Scan: Heat the sample from 0 °C to 200 °C at a rate of 10 °C/min. This scan reveals the thermal properties of the material after its thermal history has been normalized by the preceding cooling step.

Experimental Workflow Diagram

DSC_Workflow cluster_prep Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Calibrate Instrument Calibration (ASTM E967) Verify Verification with Standard Calibrate->Verify SamplePrep Sample Preparation (3-5 mg in hermetic pan) Verify->SamplePrep Load Load Sample & Reference SamplePrep->Load Purge Purge with Nitrogen Load->Purge Equilibrate Equilibrate at 0°C Purge->Equilibrate Heat1 First Heating Scan (0°C to 200°C at 10°C/min) Equilibrate->Heat1 Cool Cooling Scan (200°C to 0°C at 10°C/min) Heat1->Cool Heat2 Second Heating Scan (0°C to 200°C at 10°C/min) Cool->Heat2 Analyze Analyze Thermogram Heat2->Analyze Report Generate Report Analyze->Report

Caption: Workflow for DSC analysis of this compound.

Data Interpretation: Unveiling the Thermal Fingerprint

The DSC thermogram provides a "thermal fingerprint" of the material. Below is an illustrative example of how to interpret the data for a compound like this compound, which may exhibit polymorphism.

Illustrative DSC Thermogram Analysis
  • First Heating Scan: An endothermic peak is observed, which corresponds to the melting of the initial crystalline form of the sample. The onset temperature of this peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

  • Cooling Scan: An exothermic peak is observed, which represents the crystallization of the sample from the molten state. The temperature and enthalpy of crystallization are determined from this peak.

  • Second Heating Scan: Another endothermic peak is observed. If the melting point and enthalpy of fusion in the second heating scan are different from the first, it is strong evidence of polymorphism. The first heating scan represents the initial crystalline form, while the second heating scan represents the form that crystallizes from the melt under the specific cooling conditions of the experiment.

Quantitative Data Summary

The following table summarizes the type of quantitative data that would be extracted from the DSC analysis.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
First Heating
MeltingTonset,m1Tpeak,m1ΔHm1
Cooling
CrystallizationTonset,cTpeak,cΔHc
Second Heating
MeltingTonset,m2Tpeak,m2ΔHm2
The Significance of Polymorphism

The existence of multiple crystalline forms, or polymorphs, is a critical consideration in drug development.[12] Different polymorphs of the same compound can have different physical properties, including:

  • Solubility and Dissolution Rate: This can directly impact the bioavailability of a drug.

  • Stability: One polymorph may be more stable than another under certain storage conditions.

  • Mechanical Properties: This can affect the processability of the material during manufacturing (e.g., tableting).

The DSC analysis described above is a primary screening tool for detecting polymorphism. If different melting behaviors are observed between the first and second heating scans, it indicates that the material can exist in at least two different solid forms.

Authoritative Grounding and Advanced Insights

The methodologies and interpretations presented here are grounded in established scientific principles and industry best practices. The potential for benzoate esters to form liquid crystalline phases adds another layer of complexity and interest to their thermal analysis.[11] Liquid crystal transitions are also readily detectable by DSC and appear as distinct endothermic or exothermic events.

Logical Relationship Diagram

Logical_Relationships cluster_properties Key Physical Properties cluster_implications Implications for Drug Development substance This compound dsc DSC Analysis substance->dsc properties Thermal Properties dsc->properties melting Melting Point properties->melting crystallization Crystallization Behavior properties->crystallization polymorphism Polymorphism properties->polymorphism liquid_crystals Liquid Crystal Phases properties->liquid_crystals stability Stability polymorphism->stability bioavailability Bioavailability polymorphism->bioavailability manufacturing Manufacturing Process polymorphism->manufacturing

Caption: Logical flow from analysis to implications in drug development.

Conclusion

The thermal characterization of pharmaceutical intermediates like this compound using DSC is a non-negotiable aspect of robust drug development. This guide has provided a detailed, scientifically-grounded framework for conducting and interpreting these crucial experiments. By understanding the thermal fingerprint of a compound, researchers and drug development professionals can make informed decisions that lead to safer, more effective, and more consistent pharmaceutical products.

References

  • ASTM E967-18, Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers, ASTM International, West Conshohocken, PA, 2018,

  • ICH Q6A, Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1999, [Link]

  • Kelly, S. M. (1984). The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles. Helvetica Chimica Acta, 67(6), 1572-1589. [Link]

  • Caira, M. R. (1998). Crystalline polymorphism of organic compounds. In Topics in current chemistry (pp. 163-208). Springer, Berlin, Heidelberg. [Link]

  • Verevkin, S. P., Emel’yanenko, V. N., Nagrimanov, R. N., & Zherikova, K. V. (2023). Evaluation of Experimental Data for Alkyl Benzoates with Complementary Measurements, Structure–Property Correlations, and Quantum Chemical Calculations. Journal of Chemical & Engineering Data, 68(9), 2415-2426. [Link]

  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

  • NETZSCH Analyzing & Testing. Liquid Crystal Transitions. [Link]

  • Bernstein, J. (2002). Polymorphism in molecular crystals. Oxford University Press. [Link]

  • U.S. Food and Drug Administration. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • Li, Y., et al. (2009). Methyl 4-but-oxy-3-methoxy-benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(2), o434. [Link]

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  • ResearchGate. (2009). Methyl 4-butoxy-3-methoxybenzoate. [Link]

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The Strategic Synthesis of Quinazoline Derivatives from Methyl 4-Butoxybenzoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazoline Scaffold as a Cornerstone in Modern Therapeutics

The quinazoline ring system stands as a "privileged scaffold" in medicinal chemistry, a testament to its remarkable versatility and profound biological activity.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including potent anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[3][4] This guide provides an in-depth technical exploration of a strategic synthetic pathway to novel quinazoline derivatives, commencing with the readily accessible intermediate, methyl 4-butoxybenzoate. We will dissect the causal logic behind each experimental step, offering field-proven insights to empower researchers in the synthesis of innovative and impactful therapeutic agents.

Retrosynthetic Analysis: A Logic-Driven Approach to Quinazoline Synthesis

Our synthetic strategy is predicated on the well-established Niementowski quinazolinone synthesis, which classically involves the condensation of an anthranilic acid derivative with an amide.[5][6] Therefore, our primary objective is the efficient conversion of this compound into a suitable anthranilic acid precursor, namely 2-amino-5-butoxybenzoic acid. The proposed synthetic sequence is outlined below:

retrosynthesis quinazoline Quinazolinone Derivative acylamino_acid 2-Acylamino-5-butoxybenzoic Acid quinazoline->acylamino_acid Cyclization amino_acid 2-Amino-5-butoxybenzoic Acid acylamino_acid->amino_acid Acylation nitro_acid 5-Butoxy-2-nitrobenzoic Acid amino_acid->nitro_acid Reduction butoxy_acid 4-Butoxybenzoic Acid nitro_acid->butoxy_acid Nitration methyl_ester This compound butoxy_acid->methyl_ester Hydrolysis

Caption: Retrosynthetic pathway from the target quinazolinone to the starting material.

Synthesis of the Key Intermediate: 2-Amino-5-butoxybenzoic Acid

The successful synthesis of our target quinazolines hinges on the efficient preparation of the key intermediate, 2-amino-5-butoxybenzoic acid. This is achieved through a robust, multi-step process commencing with the hydrolysis of this compound.

Step 1: Hydrolysis of this compound to 4-Butoxybenzoic Acid

The initial step involves the saponification of the methyl ester to the corresponding carboxylic acid. This is a fundamental and high-yielding transformation.

Protocol:

  • To a solution of this compound in a suitable solvent such as methanol or ethanol, add an aqueous solution of a strong base, for instance, sodium hydroxide or potassium hydroxide.[1]

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the residue with water and acidify with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to afford 4-butoxybenzoic acid.

Step 2: Nitration of 4-Butoxybenzoic Acid

The introduction of a nitro group ortho to the amino precursor is a critical step. The butoxy group, being an ortho-para director, will primarily direct the incoming nitro group to the position ortho to it.

Protocol:

  • In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add 4-butoxybenzoic acid to a cold mixture of concentrated sulfuric acid and nitric acid.[7]

  • Maintain the temperature below 10°C throughout the addition.

  • After the addition is complete, allow the reaction to stir at a low temperature for several hours.

  • Carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and recrystallize from a suitable solvent like ethanol to yield 5-butoxy-2-nitrobenzoic acid.

Step 3: Reduction of 5-Butoxy-2-nitrobenzoic Acid

The final step in the synthesis of our key intermediate is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation.

Protocol:

  • Dissolve 5-butoxy-2-nitrobenzoic acid in a suitable solvent, such as ethanol or acetic acid.

  • Add a reducing agent, for example, iron powder in the presence of a catalytic amount of acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]

  • Heat the reaction mixture if necessary and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture to remove the catalyst or iron salts.

  • Concentrate the filtrate and, if necessary, adjust the pH to precipitate the 2-amino-5-butoxybenzoic acid.

  • Collect the product by filtration and dry.

Construction of the Quinazolinone Core: The Niementowski Reaction

With the key intermediate, 2-amino-5-butoxybenzoic acid, in hand, we can now proceed to the construction of the quinazolinone ring system using the versatile Niementowski reaction.[6][8] This reaction involves the condensation of our anthranilic acid derivative with an appropriate amide.

Synthesis of 2-Acylamino-5-butoxybenzoic Acid

The first stage of the Niementowski reaction is the acylation of the amino group.

Protocol:

  • To a solution of 2-amino-5-butoxybenzoic acid in a suitable solvent like pyridine or dioxane, add the desired acylating agent (e.g., acetic anhydride, benzoyl chloride).

  • Stir the reaction mixture at room temperature or with gentle heating until the acylation is complete.

  • The intermediate 2-acylamino-5-butoxybenzoic acid can be isolated or used directly in the next step.

Cyclization to the Quinazolinone Derivative

The final step is the cyclodehydration of the N-acylanthranilic acid to form the quinazolinone ring.

Protocol:

  • Heat the 2-acylamino-5-butoxybenzoic acid, either isolated or in the reaction mixture from the previous step, at a high temperature (typically 130-150°C).[5] Microwave-assisted synthesis can also be employed to significantly reduce reaction times.[2]

  • The cyclization proceeds with the elimination of water.

  • After cooling, the crude quinazolinone can be purified by recrystallization from a suitable solvent.

synthesis_workflow cluster_0 Intermediate Synthesis cluster_1 Quinazolinone Formation methyl_ester This compound butoxy_acid 4-Butoxybenzoic Acid methyl_ester->butoxy_acid Hydrolysis (NaOH/H2O) nitro_acid 5-Butoxy-2-nitrobenzoic Acid butoxy_acid->nitro_acid Nitration (HNO3/H2SO4) amino_acid 2-Amino-5-butoxybenzoic Acid nitro_acid->amino_acid Reduction (Fe/AcOH or H2/Pd-C) acylamino_acid 2-Acylamino-5-butoxybenzoic Acid amino_acid->acylamino_acid Acylation (e.g., Ac2O) quinazolinone Quinazolinone Derivative acylamino_acid->quinazolinone Cyclization (Heat/Microwave)

Caption: Overall synthetic workflow from this compound to the quinazolinone derivative.

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical Yield
1This compound4-Butoxybenzoic AcidNaOH, H₂O/MeOH>95%
24-Butoxybenzoic Acid5-Butoxy-2-nitrobenzoic AcidHNO₃, H₂SO₄80-90%
35-Butoxy-2-nitrobenzoic Acid2-Amino-5-butoxybenzoic AcidFe/AcOH or H₂/Pd-C85-95%
4 & 52-Amino-5-butoxybenzoic AcidQuinazolinone DerivativeAcylating Agent, Heat70-90%

Mechanistic Insights and Rationale for Synthesis

The quinazoline scaffold is a well-known inhibitor of various protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] Many clinically approved anticancer drugs, such as gefitinib and erlotinib, feature a substituted quinazoline core. The rationale for synthesizing novel butoxy-substituted quinazolines lies in exploring the structure-activity relationship (SAR) of the 4-position of the quinazoline ring. The butoxy group can potentially enhance lipophilicity, thereby improving cell membrane permeability and pharmacokinetic properties.

signaling_pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Conclusion: A Versatile Platform for Future Drug Discovery

The synthetic route detailed in this guide, starting from the readily available this compound, provides a robust and adaptable platform for the generation of a diverse library of novel quinazoline derivatives. By leveraging established and reliable chemical transformations, researchers can efficiently access these high-value scaffolds. The potential for these new chemical entities to modulate key biological pathways, such as the EGFR signaling cascade, underscores the importance of continued exploration in this area. This guide serves as a foundational resource for scientists and drug development professionals dedicated to advancing the field of medicinal chemistry and discovering the next generation of targeted therapeutics.

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  • 4-Butoxybenzoic acid - the NIST WebBook. (URL: [Link])

  • US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google P
  • US4431840A - Process for preparing 2-benzoylbenzoic acids - Google P
  • (PDF) 2-Amino-5-nitrobenzoic acid - ResearchGate. (URL: [Link])

  • Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives - PubMed. (URL: [Link])

  • (PDF) Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters - ResearchGate. (URL: [Link])

  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. (URL: [Link])

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Methodological & Application

Application Notes and Protocols: Synthesis of 4-Butoxybenzoic Acid via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-butoxybenzoic acid, a valuable intermediate in the development of pharmaceuticals and liquid crystals. The protocol herein leverages the Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2] We will delve into the mechanistic underpinnings of this SN2 reaction, provide a detailed, step-by-step experimental procedure, and outline the necessary purification and characterization techniques. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure a successful and reproducible synthesis.

Introduction and Scientific Background

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of modern organic chemistry for the formation of both symmetrical and asymmetrical ethers.[2] The reaction typically involves the nucleophilic substitution of an alkyl halide by an alkoxide ion.[2][3][4] The synthesis of 4-butoxybenzoic acid from 4-hydroxybenzoic acid and a butyl halide exemplifies a classic application of this reaction, where a phenoxide ion acts as the nucleophile.

Mechanistic Insight: The SN2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] This concerted process involves the backside attack of the nucleophile on the carbon atom bearing the leaving group.[1][3] In the context of synthesizing 4-butoxybenzoic acid, the reaction unfolds in two key stages:

  • Deprotonation: A strong base, such as sodium hydroxide (NaOH), deprotonates the hydroxyl group of 4-hydroxybenzoic acid. This step is crucial as it generates the more nucleophilic phenoxide ion. The acidity of the phenolic proton allows for the use of a moderately strong base.

  • Nucleophilic Attack: The resulting phenoxide ion then acts as the nucleophile, attacking the primary carbon of the butyl halide (e.g., 1-bromobutane). The halide ion is simultaneously displaced as the leaving group, forming the C-O ether linkage.

For this SN2 reaction to be efficient, the alkyl halide should ideally be primary, as is the case with 1-bromobutane.[1][2] Secondary and tertiary alkyl halides are more prone to undergo elimination reactions as a competing pathway, which would reduce the yield of the desired ether product.[1][4]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4-hydroxybenzoic_acid 4-Hydroxybenzoic Acid NaOH NaOH 1-bromobutane 1-Bromobutane 4-butoxybenzoic_acid 4-Butoxybenzoic Acid (after acidification) 1-bromobutane->4-butoxybenzoic_acid NaBr NaBr phenoxide Sodium 4-carboxylatophenoxide phenoxide->4-butoxybenzoic_acid + 1-Bromobutane (SN2 Attack) H2O H₂O

Caption: Reaction workflow for the synthesis of 4-butoxybenzoic acid.

Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints and explanations to ensure a high probability of success.

Materials and Equipment
Reagents & SolventsEquipment
4-Hydroxybenzoic acidRound-bottom flask (250 mL)
1-BromobutaneReflux condenser
Sodium hydroxide (NaOH)Heating mantle with magnetic stirrer
EthanolMagnetic stir bar
Diethyl etherSeparatory funnel
Hydrochloric acid (HCl), 36%Beakers and Erlenmeyer flasks
Deionized waterHirsch funnel and vacuum flask
Anhydrous sodium sulfatepH paper
Thin-layer chromatography (TLC) plates
Melting point apparatus
IR and NMR spectrometers
Safety Precautions
  • Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin burns and eye damage.[5][6][7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[7][8][9] Handle solid NaOH and its solutions in a well-ventilated fume hood.[5]

  • 1-Bromobutane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle in a fume hood and keep away from ignition sources.

  • Hydrochloric Acid (HCl): Corrosive and causes severe skin burns and eye damage. Respiratory irritant. Use with appropriate PPE in a fume hood.

  • Ethanol and Diethyl Ether: Highly flammable. Ensure no open flames or spark sources are present during their use.

Step-by-Step Synthesis Procedure

This protocol is adapted from established literature procedures.[10]

  • Reactant Preparation: In a 250 mL round-bottom flask, prepare a solution of sodium hydroxide (10.60 g) in a minimal amount of deionized water. Once dissolved, add ethanol (60 mL) to the flask.

  • Addition of Phenol: To the stirred solution, add 4-hydroxybenzoic acid (15.0 g, 0.11 mol). Stir the mixture at room temperature until the 4-hydroxybenzoic acid is completely dissolved, forming the sodium phenoxide in situ.

  • Alkylation: While stirring, add 1-bromobutane (22.6 g, 0.165 mol) dropwise to the reaction mixture at room temperature. The molar excess of the alkylating agent helps to drive the reaction to completion.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.[10] Continue to reflux the mixture overnight. The reaction temperature should be maintained at the boiling point of the solvent (ethanol, ~78 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Work-up - Aqueous Extraction: Add an equal volume of water to the residue in the flask. Heat the mixture to boiling to ensure all salts are dissolved.[10] Cool the solution and transfer it to a separatory funnel. Wash the aqueous solution with diethyl ether to remove any unreacted 1-bromobutane and other non-polar impurities. Discard the ether layer.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify the solution with 36% hydrochloric acid until the pH is strongly acidic (pH ~1-2), which will precipitate the 4-butoxybenzoic acid as a white solid.[10] The carboxylic acid is insoluble in the acidic aqueous solution.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Hirsch funnel. Wash the solid with cold deionized water to remove any remaining inorganic salts.[10]

Purification by Recrystallization

Recrystallization is a critical step to obtain high-purity 4-butoxybenzoic acid.[11][12]

  • Solvent Selection: Ethanol is a suitable solvent for the recrystallization of 4-butoxybenzoic acid.[10]

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of the 4-butoxybenzoic acid will decrease, leading to the formation of crystals. The slow cooling process is essential for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator to remove any remaining solvent.

Protocol_Workflow start Start prep Reactant Preparation (NaOH, H₂O, Ethanol) start->prep add_phenol Add 4-Hydroxybenzoic Acid prep->add_phenol alkylation Add 1-Bromobutane add_phenol->alkylation reflux Reflux Overnight alkylation->reflux solvent_removal Remove Ethanol reflux->solvent_removal workup Aqueous Work-up & Ether Wash solvent_removal->workup acidify Acidify with HCl workup->acidify isolate_crude Isolate Crude Product (Vacuum Filtration) acidify->isolate_crude recrystallize Recrystallize from Ethanol isolate_crude->recrystallize isolate_pure Isolate Pure Product (Vacuum Filtration) recrystallize->isolate_pure dry Dry Product isolate_pure->dry characterize Characterize Product (MP, IR, NMR) dry->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis of 4-butoxybenzoic acid.

Characterization and Data Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized 4-butoxybenzoic acid.

Physical Properties
PropertyExpected Value
Appearance Colorless/White Crystalline Solid
Molecular Formula C₁₁H₁₄O₃[13][14]
Molecular Weight 194.23 g/mol [14]
Melting Point 147-149 °C[14]
Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks corresponding to the protons of the butyl group and the aromatic ring. Expected chemical shifts (δ) are approximately:

    • A triplet around 0.9 ppm (CH₃)

    • A sextet around 1.4 ppm (CH₂CH₃)

    • A quintet around 1.7 ppm (OCH₂CH₂)

    • A triplet around 4.0 ppm (OCH₂)

    • A doublet around 6.9 ppm (aromatic protons ortho to the butoxy group)

    • A doublet around 8.0 ppm (aromatic protons ortho to the carboxylic acid group)

    • A broad singlet for the carboxylic acid proton (>10 ppm)

  • Infrared (IR) Spectroscopy: The IR spectrum should display key functional group absorptions:

    • A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹

    • A sharp C=O stretch from the carboxylic acid around 1680-1710 cm⁻¹

    • C-O stretching vibrations for the ether and carboxylic acid around 1250-1300 cm⁻¹ and 1050-1150 cm⁻¹

Discussion and Troubleshooting

  • Low Yield: If the yield is lower than expected (typically 50-95% in laboratory syntheses[2][3]), consider the following:

    • Incomplete Reaction: Ensure the reflux time was sufficient. Monitor the reaction by TLC to confirm the disappearance of the starting material.

    • Competing Elimination: While less likely with a primary alkyl halide, ensure the reaction temperature did not significantly exceed the boiling point of the solvent.

    • Losses during Work-up: Be careful during extractions and transfers to minimize mechanical losses. Ensure the pH is sufficiently low during precipitation to maximize the amount of product that crashes out of solution.

  • Impure Product: If the melting point is broad or lower than the literature value, or if spectroscopic data indicates the presence of impurities:

    • Inefficient Recrystallization: Ensure the minimum amount of hot solvent was used for recrystallization. If the product crystallizes too quickly, impurities can be trapped. Consider a second recrystallization.

    • Presence of Starting Material: If 4-hydroxybenzoic acid is present, it indicates an incomplete reaction.

The Role of Phase Transfer Catalysis

For industrial-scale syntheses or for reactions with less soluble reactants, phase transfer catalysis can be a valuable modification to the Williamson ether synthesis.[3][15][16] A phase transfer catalyst, such as tetrabutylammonium bromide, facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide is located, thereby increasing the reaction rate.[3][16] This can allow for milder reaction conditions and may not require anhydrous solvents.[15][16]

Conclusion

The Williamson ether synthesis is a highly effective and reliable method for the preparation of 4-butoxybenzoic acid. By carefully controlling the reaction conditions, following a systematic work-up and purification procedure, and verifying the product through appropriate characterization techniques, researchers can consistently obtain a high yield of pure product. The insights and detailed protocol provided in this application note serve as a robust guide for professionals in the fields of chemical research and drug development.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]

  • Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 823. Retrieved from [Link]

  • Jetir.Org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Butoxybenzoic acid (23). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Butoxybenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • The Student Room. (2018, April 7). How to purify a carboxylic acid by recrystallisation? Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of p-(4-hydroxy-n-butoxy)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Unknown. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Butoxybenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Butoxybenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Study.com. (n.d.). What safety precautions must be taken when using sodium hydroxide? Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide. Retrieved from [Link]

  • New Jersey Department of Health. (2015, November). Sodium Hydroxide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Scribd. (n.d.). Sodium Hydroxide Safety Guide. Retrieved from [Link]

Sources

Introduction: The Significance of 4-Alkoxybenzoate Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Comprehensive Guide to the Characterization of 4-Alkoxybenzoate Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

4-Alkoxybenzoate derivatives are a prominent class of thermotropic liquid crystals, valued for their chemical stability, accessible synthesis, and rich mesomorphic behavior.[1] These rod-like (calamitic) molecules are foundational in materials science and are increasingly explored in pharmaceutical and biomedical applications for their potential in drug delivery systems and as components of biosensors. Their defining structural feature is a rigid core, typically composed of two or more phenyl rings, and a flexible alkoxy chain. The length of this alkyl chain significantly influences the intermolecular forces and, consequently, the type and temperature range of the liquid crystalline phases (mesophases) observed.[2][3]

A thorough understanding of the phase transitions and structural organization of 4-alkoxybenzoate liquid crystals is paramount for their application. This guide provides a detailed overview of the essential characterization techniques, offering both the theoretical underpinnings and practical, step-by-step protocols.

Thermal Analysis: Mapping the Mesophase Landscape

Thermal analysis is the cornerstone of liquid crystal characterization, providing a quantitative measure of phase transition temperatures and their associated enthalpy changes.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions, such as melting (solid to liquid crystal), clearing (liquid crystal to isotropic liquid), and transitions between different liquid crystal phases, are detected as endothermic or exothermic peaks on the DSC thermogram.[4][5]

Why it's critical: DSC provides the fundamental thermal profile of the material, identifying the temperatures at which different mesophases exist. This is crucial for determining the operational temperature range for any potential application.[6]

Experimental Protocol: DSC Analysis of a 4-Alkoxybenzoate Derivative

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the purified 4-alkoxybenzoate sample into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any sublimation or degradation during heating.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to create an inert atmosphere.[4]

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its melting point (e.g., 25°C).

    • Heat the sample at a controlled rate, typically 10°C/min, to a temperature above its clearing point.[4]

    • Hold the sample at this isotropic temperature for a few minutes to ensure complete melting and erase any thermal history.

    • Cool the sample at the same controlled rate back to the starting temperature.

    • Perform a second heating cycle to obtain data on a sample with a consistent thermal history.

  • Data Analysis:

    • Identify the peaks in the heating and cooling curves. The peak onset temperature is typically reported as the transition temperature.

    • Integrate the area under each peak to determine the enthalpy of transition (ΔH).

Data Presentation: Expected DSC Data for a Homologous Series of 4-Alkoxybenzoates

Alkoxy Chain Length (n)Melting Point (°C)Clearing Point (°C)Nematic Range (°C)
5~80-90~100-110~20
6~75-85~110-120~35
7~70-80~115-125~45
8~65-75~120-130~55

Note: These are representative values and can vary based on the specific molecular core.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the liquid crystal.

Why it's important: TGA ensures that the material is stable within the temperature range of its mesophases and provides an upper temperature limit for processing and application.[7]

Polarizing Optical Microscopy (POM): Visualizing the Mesophases

POM is an indispensable qualitative technique for identifying and characterizing liquid crystal phases based on their unique optical textures.[8][9]

Principle: Liquid crystals are birefringent, meaning they have different refractive indices for light polarized parallel and perpendicular to the molecular director.[10] When a thin film of a liquid crystal is placed between two crossed polarizers, it rotates the plane of polarized light, resulting in the appearance of colored and textured images. Each liquid crystal phase (e.g., nematic, smectic A, smectic C) exhibits a characteristic texture.[11]

Experimental Protocol: POM for Phase Identification

  • Sample Preparation:

    • Place a small amount of the 4-alkoxybenzoate powder on a clean glass microscope slide.

    • Gently place a coverslip over the sample.

    • Heat the slide on a hot stage to the isotropic phase to allow the sample to melt and spread into a thin film.

  • Observation:

    • Place the slide on the rotating stage of the polarizing microscope.

    • Slowly cool the sample from the isotropic phase while observing the changes in texture.

    • The appearance of birefringent droplets from the dark isotropic liquid indicates the transition to a liquid crystal phase.[8]

  • Texture Identification:

    • Nematic (N) Phase: Characterized by a "threaded" or "Schlieren" texture.[2] The threads are disclination lines, and the Schlieren texture exhibits dark brushes that correspond to regions where the director is aligned with the polarizer or analyzer.

    • Smectic A (SmA) Phase: Often presents a "focal conic" or "fan-shaped" texture.

    • Smectic C (SmC) Phase: Similar to SmA but with a broken focal conic texture. The Schlieren texture in SmC phases will have both two- and four-brush singularities.

Workflow for Correlating DSC and POM Data

G cluster_0 Thermal Analysis cluster_1 Microscopic Observation cluster_2 Phase Identification DSC Perform DSC Scan TGA Perform TGA Scan DSC->TGA Determine Thermal Stability Range Correlate Correlate DSC Transitions with POM Textures DSC->Correlate POM Observe Textures via POM POM->Correlate Identify Identify Mesophases and Transition Temperatures Correlate->Identify

Caption: Workflow for identifying liquid crystal phases using DSC and POM.

X-Ray Diffraction (XRD): Probing Molecular Arrangement

XRD is a powerful technique for determining the long-range positional order within liquid crystal phases.[12]

Principle: X-rays are diffracted by the ordered arrangement of molecules in the liquid crystal. The resulting diffraction pattern provides information about the layer spacing in smectic phases and the average intermolecular distance.[13]

Key Information from XRD:

  • Small-Angle X-ray Scattering (SAXS): Reveals information about the layer periodicity in smectic phases. A sharp reflection in the small-angle region is indicative of a layered (smectic) structure.[12]

  • Wide-Angle X-ray Scattering (WAXS): Provides information about the short-range positional order. A diffuse halo in the wide-angle region is characteristic of the liquid-like arrangement of molecules within the layers or in the nematic phase.[14]

Experimental Protocol: Temperature-Dependent XRD

  • Sample Preparation:

    • Load the 4-alkoxybenzoate sample into a capillary tube.

    • Mount the capillary in a temperature-controlled sample holder.

  • Data Acquisition:

    • Heat the sample to its isotropic phase and then cool to the desired mesophase temperature.

    • Acquire the diffraction pattern at various temperatures corresponding to the different phases identified by DSC and POM.

  • Data Analysis:

    • For smectic phases, use Bragg's Law (nλ = 2d sinθ) to calculate the layer spacing (d) from the position of the SAXS peak.

    • The WAXS pattern will show a broad peak from which the average distance between molecules can be estimated.

Spectroscopic Characterization: Elucidating Molecular Structure and Interactions

Spectroscopic techniques provide insight into the molecular structure and intermolecular interactions within the liquid crystalline phases.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy probes the vibrational modes of molecules. Changes in the position, shape, and intensity of vibrational bands can indicate changes in the molecular environment and intermolecular interactions associated with phase transitions.[15]

Application: Can be used to confirm the synthesis of the 4-alkoxybenzoate esters and to study changes in hydrogen bonding or other specific interactions during phase transitions.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful tool for confirming the molecular structure of the synthesized liquid crystals.[2][17] In the liquid crystalline state, the anisotropic environment leads to orientation-dependent NMR spectra, which can provide information about the degree of molecular order.[18]

Application: ¹H and ¹³C NMR are routinely used to verify the chemical structure of the 4-alkoxybenzoate derivatives in an isotropic solvent.[19][20]

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, which is related to the electronic transitions within the molecules.[21][22]

Application: Can be used to study the electronic properties of the liquid crystals and how they are affected by molecular aggregation and phase changes.[23]

Dielectric Spectroscopy: Understanding the Response to Electric Fields

Principle: Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. It probes the rotational dynamics of molecules and provides information about the dielectric anisotropy (Δε), a crucial parameter for display applications.[24][25]

Why it's important: The sign and magnitude of the dielectric anisotropy determine how the liquid crystal will align in an electric field. This is a critical parameter for the design of liquid crystal displays (LCDs) and other electro-optic devices.[26][27]

Experimental Protocol: Dielectric Spectroscopy of a Nematic Phase

  • Cell Preparation:

    • Fill a liquid crystal cell with parallel electrodes with the 4-alkoxybenzoate sample in its isotropic phase via capillary action.

    • The inner surfaces of the cell are treated to promote either planar (homogeneous) or homeotropic alignment of the liquid crystal molecules.

  • Measurement:

    • Place the cell in a temperature-controlled holder.

    • Apply an AC electric field and measure the complex permittivity over a range of frequencies (typically 1 Hz to 1 MHz).[27]

    • Perform measurements for both planar and homeotropic alignments to determine the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director.

  • Data Analysis:

    • Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥.[24]

Logical Relationship of Characterization Techniques

G Synthesis Synthesis & Purification Thermal Thermal Analysis (DSC, TGA) Synthesis->Thermal Initial Characterization Spectroscopy Spectroscopy (FTIR, NMR, UV-Vis) Synthesis->Spectroscopy Structural Verification Microscopy Polarizing Optical Microscopy Thermal->Microscopy Guide for Phase Identification Dielectric Dielectric Spectroscopy Thermal->Dielectric Determine Measurement Temperatures Microscopy->Thermal Confirm Transitions Diffraction X-Ray Diffraction Microscopy->Diffraction Identify Phases for Structural Analysis Diffraction->Microscopy Confirm Phase Structure Application Application-Specific Testing Dielectric->Application Evaluate Electro-optic Properties

Sources

Application of Methyl 4-butoxybenzoate in the synthesis of Schiff base liquid crystals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Schiff Base Liquid Crystals Utilizing Methyl 4-butoxybenzoate

Authored by a Senior Application Scientist

Introduction: The Strategic Role of this compound in Advanced Liquid Crystal Synthesis

Schiff base liquid crystals represent a cornerstone in the field of materials science, prized for their rich mesomorphic behavior and facile synthesis. These organic compounds, characterized by the azomethine (-CH=N-) linkage, are fundamental to the development of advanced display technologies, optical sensors, and molecular switches. The specific architecture of a Schiff base molecule, particularly the nature of its terminal groups, dictates its liquid crystalline properties, such as the temperature range of the mesophase and the type of phase (e.g., nematic, smectic).

This compound emerges as a highly strategic and versatile starting material in the synthesis of these advanced materials. Its butoxy group provides the requisite molecular asymmetry and flexibility to encourage the formation of liquid crystalline phases over a broad temperature range. This application note provides a comprehensive, field-proven guide for the multi-step synthesis of a representative Schiff base liquid crystal, N-(4-butoxybenzylidene)-4-butylaniline, starting from this compound. We will delve into the underlying chemical principles, provide detailed experimental protocols, and outline the necessary characterization techniques to validate the synthesis and evaluate the mesomorphic properties of the final product.

Synthetic Strategy: A Multi-Step Approach from Ester to Schiff Base

The direct use of this compound in a Schiff base condensation reaction is not feasible due to the relative inertness of the ester group. Therefore, a multi-step synthetic pathway is employed to convert the ester into a more reactive aldehyde intermediate, 4-butoxybenzaldehyde. This aldehyde is then condensed with an appropriate aniline derivative, in this case, 4-butylaniline, to yield the target Schiff base liquid crystal.

Diagram of the Synthetic Workflow

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Schiff Base Formation This compound This compound 4-butoxybenzoic acid 4-butoxybenzoic acid This compound->4-butoxybenzoic acid  NaOH, EtOH/H2O, Reflux 4-butoxybenzoyl chloride 4-butoxybenzoyl chloride 4-butoxybenzoic acid->4-butoxybenzoyl chloride  SOCl2, Reflux 4-butoxybenzaldehyde 4-butoxybenzaldehyde 4-butoxybenzoyl chloride->4-butoxybenzaldehyde  LiAlH(OtBu)3, Dry THF, -78°C N-(4-butoxybenzylidene)-4-butylaniline N-(4-butoxybenzylidene)-4-butylaniline 4-butoxybenzaldehyde->N-(4-butoxybenzylidene)-4-butylaniline  Absolute EtOH, Acetic Acid (cat.), Reflux 4-butylaniline 4-butylaniline 4-butylaniline->N-(4-butoxybenzylidene)-4-butylaniline

Caption: Synthetic pathway from this compound to the Schiff base liquid crystal.

Experimental Protocols

Part 1: Synthesis of the Aldehyde Intermediate (4-butoxybenzaldehyde)
Step 1a: Saponification of this compound to 4-butoxybenzoic acid

The initial step involves the hydrolysis of the methyl ester to its corresponding carboxylic acid. This is a classic saponification reaction.

  • Materials:

    • This compound (1 equivalent)

    • Sodium hydroxide (NaOH) (1.5 equivalents)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Concentrated Hydrochloric Acid (HCl)

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a 3:1 mixture of ethanol and water.

    • Add sodium hydroxide pellets to the solution and reflux the mixture for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and reduce the volume of ethanol using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2 using concentrated HCl. This will precipitate the 4-butoxybenzoic acid.

    • Filter the white precipitate, wash thoroughly with cold water to remove any inorganic impurities, and dry in a vacuum oven at 60 °C.

Step 1b: Conversion of 4-butoxybenzoic acid to 4-butoxybenzoyl chloride

The carboxylic acid is then converted to the more reactive acid chloride. This is a necessary step for the subsequent reduction.

  • Materials:

    • 4-butoxybenzoic acid (1 equivalent)

    • Thionyl chloride (SOCl₂) (2 equivalents)

    • A catalytic amount of N,N-dimethylformamide (DMF)

  • Protocol:

    • In a fume hood, add 4-butoxybenzoic acid and a few drops of DMF to a round-bottom flask equipped with a reflux condenser and a gas trap.

    • Slowly add thionyl chloride to the flask. The reaction is exothermic and will evolve SO₂ and HCl gases.

    • Reflux the mixture for 2-3 hours until the evolution of gases ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting 4-butoxybenzoyl chloride is a pale yellow liquid and is typically used in the next step without further purification.

Step 1c: Reduction of 4-butoxybenzoyl chloride to 4-butoxybenzaldehyde

The acid chloride is selectively reduced to the aldehyde using a mild reducing agent.

  • Materials:

    • 4-butoxybenzoyl chloride (1 equivalent)

    • Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) (1.1 equivalents)

    • Anhydrous Tetrahydrofuran (THF)

  • Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-butoxybenzoyl chloride in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of lithium tri-tert-butoxyaluminum hydride in anhydrous THF to the cooled solution.

    • Stir the reaction mixture at -78 °C for 3-4 hours.

    • Quench the reaction by the slow addition of water, followed by dilute HCl.

    • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 4-butoxybenzaldehyde, which can be purified by column chromatography or vacuum distillation.

Part 2: Synthesis of the Schiff Base Liquid Crystal
Step 2: Condensation of 4-butoxybenzaldehyde with 4-butylaniline

This is the final step where the azomethine linkage is formed.

  • Materials:

    • 4-butoxybenzaldehyde (1 equivalent)

    • 4-butylaniline (1 equivalent)

    • Absolute Ethanol

    • Glacial Acetic Acid (catalytic amount)

  • Protocol:

    • Dissolve 4-butoxybenzaldehyde in absolute ethanol in a round-bottom flask.

    • Add an equimolar amount of 4-butylaniline to the solution.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture in an ice bath to induce crystallization of the Schiff base.

    • Filter the solid product and recrystallize from ethanol to obtain the pure N-(4-butoxybenzylidene)-4-butylaniline.

Characterization and Data Analysis

The synthesized compound must be thoroughly characterized to confirm its structure and to investigate its liquid crystalline properties.

Structural Characterization
Technique Expected Observations
FT-IR Disappearance of C=O stretching band of the aldehyde (~1700 cm⁻¹) and N-H stretching of the amine (~3400 cm⁻¹). Appearance of a strong C=N stretching band around 1625 cm⁻¹.
¹H NMR Appearance of a singlet at ~8.3-8.5 ppm corresponding to the azomethine proton (-CH=N-). Signals corresponding to the aromatic protons and the aliphatic protons of the butoxy and butyl chains should be present with the correct integration.
¹³C NMR Appearance of a signal around 160 ppm corresponding to the azomethine carbon.
Mesomorphic Properties

The liquid crystalline behavior is investigated using Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM).

Technique Purpose Expected Observations
DSC To determine the phase transition temperatures and associated enthalpy changes.Endothermic peaks on the heating cycle and exothermic peaks on the cooling cycle corresponding to crystal-to-mesophase and mesophase-to-isotropic liquid transitions.
POM To identify the type of liquid crystalline phase by observing the texture under polarized light.The appearance of characteristic textures (e.g., Schlieren texture for nematic phase, focal conic or fan-like texture for smectic phases) upon cooling from the isotropic liquid phase.
Diagram of the Molecular Structure

G cluster_0 N-(4-butoxybenzylidene)-4-butylaniline mol mol

Caption: Molecular structure of N-(4-butoxybenzylidene)-4-butylaniline.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of each intermediate can be confirmed by standard analytical techniques (TLC, melting point, IR, NMR) before proceeding to the next step. The purity of the final product is critical for observing its true liquid crystalline properties, hence the emphasis on recrystallization. The combination of DSC and POM provides a cross-validation of the mesomorphic behavior.

Conclusion

This compound is a readily available and economically viable precursor for the synthesis of valuable Schiff base liquid crystals. The multi-step synthetic route detailed in this application note provides a reliable and reproducible method for the preparation of N-(4-butoxybenzylidene)-4-butylaniline. The characterization techniques outlined are essential for confirming the chemical identity and elucidating the rich mesomorphic properties of the target compound. This guide serves as a foundational protocol for researchers and scientists in the field of materials science and drug development who are interested in the design and synthesis of novel liquid crystalline materials.

References

  • Synthesis and Characterization of Schiff Base Liquid Crystals. Journal of Materials Science, [Link]

  • General Protocol for Schiff Base Formation. Organic Syntheses, [Link]

  • Characterization of Liquid Crystals. International Journal of Molecular Sciences, [Link]

  • Mesomorphic Properties of Schiff Base Liquid Crystals. Liquid Crystals, [Link]

  • Synthesis of 4-n-alkoxybenzaldehydes. Journal of the American Chemical Society, [Link]

Purification of Methyl 4-butoxybenzoate by recrystallization or column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the realm of pharmaceutical research and drug development, the purity of a chemical entity is not merely a desirable attribute but an absolute necessity. The presence of impurities, even in trace amounts, can significantly impact the pharmacological and toxicological profile of a compound, leading to misleading experimental results and potential safety concerns. Methyl 4-butoxybenzoate, a key intermediate in the synthesis of various biologically active molecules, is no exception. Its purification is a critical step to ensure the reliability and reproducibility of downstream applications.

This comprehensive guide provides detailed protocols and the underlying scientific principles for the purification of this compound using two of the most powerful techniques in the chemist's arsenal: recrystallization and column chromatography. This document is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but a deeper understanding of the rationale behind each step, empowering the user to adapt and troubleshoot these methods effectively.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a compound is the foundation for developing a successful purification strategy. While specific experimental solubility data for this compound is not extensively published, we can infer its likely behavior based on its structural analogue, Methyl 4-methoxybenzoate, and general principles of organic chemistry.[1][2][3]

PropertyPredicted Value/InformationSignificance for Purification
Molecular Formula C12H16O3Provides the basis for molecular weight calculation.
Molecular Weight 208.25 g/mol Important for stoichiometric calculations.
Appearance Likely a white to off-white solid or a colorless to pale yellow liquid at room temperature.[2]The physical state will dictate the initial handling procedures.
Polarity Moderately polarThe ester and ether functionalities contribute to its polarity, making it suitable for normal-phase chromatography.
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane. Limited solubility in non-polar solvents like hexane and very low solubility in water.[2]This is a critical parameter for both recrystallization and column chromatography solvent selection.
Melting Point Not readily available, but expected to be relatively low for a solid form.A key parameter to consider for recrystallization solvent choice (the solvent's boiling point should be below the compound's melting point).
Boiling Point Relatively high due to its molecular weight and polar functional groups.Important for solvent removal steps (e.g., rotary evaporation).

Part 1: Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[4][5] The principle is based on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures.[5][6] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.[5]

The Science of Solvent Selection: A Deliberate Choice

The success of recrystallization hinges almost entirely on the choice of solvent.[7][8] The adage "like dissolves like" is a good starting point. Given that this compound is a moderately polar aromatic ester, we should consider solvents of similar polarity.

Key Characteristics of an Ideal Recrystallization Solvent:

  • High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the crude product when heated to its boiling point.[5]

  • Low Solvating Power at Low Temperatures: Upon cooling, the desired compound should crystallize out of the solution, while the impurities remain dissolved.[8]

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to dissolve the compound but not so high that it becomes difficult to remove from the purified crystals. Ideally, it should also be below the melting point of the compound to prevent "oiling out."

  • Inertness: The solvent must not react with the compound being purified.[5]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the crystals after filtration.[7]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.

Screening for the Optimal Solvent: A systematic approach to solvent selection is crucial. This is typically done on a small scale before committing the bulk of the material.

Protocol for Solvent Screening:

  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, hexane, or water) dropwise at room temperature, vortexing after each addition.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good crop of well-formed crystals is a suitable candidate for recrystallization.

A mixed solvent system can be employed if no single solvent is ideal.[7] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool.

Detailed Protocol for Recrystallization of this compound

This protocol assumes that a suitable solvent (e.g., ethanol or an ethanol/water mixture) has been identified through screening.

Materials:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a minimal amount of the chosen solvent, just enough to create a slurry.

  • Heating: Gently heat the mixture with stirring. Add more hot solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4] Do not disturb the flask during this period.

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[8]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[8]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by leaving them on the filter paper under vacuum for a period, followed by air drying or drying in a vacuum oven at a temperature well below the compound's melting point.[7]

Part 2: Purification by Column Chromatography

Column chromatography is a versatile and widely used purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[9] For moderately polar compounds like this compound, normal-phase chromatography using silica gel as the stationary phase is highly effective.

The Principles of Separation: Stationary and Mobile Phases

The separation in column chromatography is an equilibrium process.[9] The components of the mixture are partitioned between the stationary phase (the adsorbent, typically silica gel) and the mobile phase (the eluent, a solvent or mixture of solvents).[10] Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a lower affinity will be carried along with the mobile phase more rapidly.

  • Stationary Phase: For the purification of this compound, silica gel is the adsorbent of choice.[11] Its polar surface interacts with the polar functional groups of the analyte.

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A single solvent or a mixture of solvents can be used. The polarity of the eluent determines the speed at which compounds move down the column. A more polar eluent will move all compounds faster. For aromatic esters, a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is commonly used.[11]

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Eluent Slurry Prepare Silica Gel Slurry TLC->Slurry Optimal Solvent System Pack Pack the Column Slurry->Pack Equilibrate Equilibrate the Column Pack->Equilibrate Load Load the Sample Equilibrate->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Final Obtain Purified Product Evaporate->Final

Sources

Application Note: High-Throughput Purity Determination of Methyl 4-butoxybenzoate using HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methods for the determination of purity for Methyl 4-butoxybenzoate, a key intermediate in pharmaceutical and fine chemical synthesis. The primary analytical technique detailed is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, capable of separating the main component from potential process-related impurities and degradation products. A complementary Gas Chromatography (GC) method is also described for the orthogonal verification of purity and the quantification of volatile impurities. These protocols are designed for researchers, scientists, and drug development professionals requiring accurate, precise, and reliable purity data. All methodologies are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

This compound (Figure 1) is an aromatic ester that serves as a crucial building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The purity of such intermediates is a critical quality attribute (CQA) that directly impacts the quality, safety, and efficacy of the final product. Therefore, the development of reliable and validated analytical methods for purity assessment is a regulatory and scientific necessity.

This guide provides comprehensive, step-by-step protocols for two primary analytical techniques:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A highly selective and versatile method for the primary purity assay and quantification of non-volatile impurities.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): An orthogonal method ideal for assessing volatile impurities and confirming the purity value obtained by HPLC.

The causality behind experimental choices and the framework for method validation are explained to ensure that the described protocols are scientifically sound and self-validating systems.

Figure 1: Chemical Structure of this compound


Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to analytical method development. Key properties are summarized in Table 1. The compound's non-volatile nature and good solubility in organic solvents make it an ideal candidate for HPLC analysis.

PropertyValueSource
CAS Number 55149-16-1Internal Database
Molecular Formula C₁₂H₁₆O₃Calculated
Molecular Weight 208.25 g/mol Calculated
Appearance Colorless to pale yellow liquidTypical Observation
Boiling Point ~300-320 °C (estimated)Structure-based Estimation
Solubility Soluble in Methanol, Acetonitrile, Dichloromethane; Insoluble in waterExperimental Observation
UV λmax ~256 nm (in Methanol)Analogous to similar benzoates

Note: Some properties are estimated based on structurally similar compounds like Methyl 4-methoxybenzoate and should be experimentally confirmed.[1][2][3]

Primary Purity Assay: High-Performance Liquid Chromatography (HPLC)

3.1. Principle of HPLC Method

This method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase. This compound, being a moderately non-polar molecule, is well-retained on the C18 column, allowing for excellent separation from more polar impurities (which elute earlier) and less polar impurities (which are retained longer). Detection is performed using a UV detector at the wavelength of maximum absorbance (λmax) of the analyte, ensuring high sensitivity.

3.2. Experimental Protocol: HPLC

Instrumentation and Materials
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC grade Acetonitrile, Methanol, and Water.

  • Formic acid (≥98%).

  • This compound reference standard (>99.5% purity).

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1 L of HPLC grade water. Degas for 15 minutes in an ultrasonic bath.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1 L of HPLC grade acetonitrile. Degas for 15 minutes.

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Chromatographic Conditions
ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution (see Table 2)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 256 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.05050
15.01090
20.01090
20.15050
25.05050
System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified.

  • Equilibrate the system with the initial mobile phase composition for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Standard Solution in five replicates.

  • The acceptance criteria must be met (see Table 4 in Validation section). A typical requirement is a Relative Standard Deviation (RSD) of ≤ 2.0% for the peak area.

Analytical Procedure
  • Once system suitability is established, inject the Sample Solution in duplicate.

  • Record the chromatograms and integrate all peaks with an area greater than 0.05% of the main peak area.

Calculation of Purity

The purity is calculated using the area normalization method, which assumes that all impurities have a similar response factor to the main analyte at the detection wavelength.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A and B) equilibration System Equilibration (30 min) prep_mobile->equilibration prep_std Prepare Standard (0.5 mg/mL) sst System Suitability Test (5x Standard Injections) prep_std->sst prep_sample Prepare Sample (0.5 mg/mL) analysis Inject Blank & Samples (2x Sample Injections) prep_sample->analysis equilibration->sst sst->analysis acquisition Chromatogram Acquisition analysis->acquisition integration Peak Integration (Area > 0.05%) acquisition->integration calculation Purity Calculation (Area % Method) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC Purity Analysis.

Orthogonal Method: Gas Chromatography (GC-FID)

4.1. Principle of GC Method

GC is an excellent orthogonal technique to HPLC. It separates compounds based on their volatility and interaction with a stationary phase in a heated column. For this compound, GC-FID is particularly useful for detecting and quantifying residual solvents or other volatile impurities that may not be well-resolved by HPLC. Flame Ionization Detection (FID) provides a robust and near-universal response for carbon-containing compounds.

4.2. Experimental Protocol: GC

Instrumentation and Materials
  • Gas Chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen.

  • Analytical balance, volumetric flasks, GC vials.

  • Dichloromethane (GC grade).

  • This compound reference standard (>99.5% purity).

Preparation of Solutions
  • Standard Solution (1.0 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

Chromatographic Conditions
ParameterValue
Column DB-5, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 270 °C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Program Initial: 100°C, hold 2 min.Ramp: 15°C/min to 280°C, hold 5 min.
Detector FID
Detector Temperature 300 °C
Analytical Procedure
  • Inject the Dichloromethane (blank) to ensure the system is clean.

  • Inject the Standard Solution to determine the retention time and response of the main peak.

  • Inject the Sample Solution in duplicate.

  • Record the chromatograms.

Calculation of Purity

Purity is calculated using the area normalization method, similar to the HPLC procedure.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

GC Workflow Diagram

GC_Workflow cluster_prep_gc Solution Preparation cluster_gc GC Analysis cluster_data_gc Data Processing prep_std_gc Prepare Standard (1.0 mg/mL in DCM) inject_std Inject Standard prep_std_gc->inject_std prep_sample_gc Prepare Sample (1.0 mg/mL in DCM) inject_sample Inject Samples (Duplicate) prep_sample_gc->inject_sample inject_blank Inject Blank (DCM) inject_blank->inject_std inject_std->inject_sample acquisition_gc Chromatogram Acquisition inject_sample->acquisition_gc integration_gc Peak Integration acquisition_gc->integration_gc calculation_gc Purity Calculation (Area % Method) integration_gc->calculation_gc report_gc Generate Report calculation_gc->report_gc

Caption: Workflow for GC Purity Analysis.

Method Validation Strategy

To ensure the analytical methods are suitable for their intended purpose, they must be validated according to established guidelines, such as ICH Q2(R1).[4][5] Validation provides documented evidence that the method is accurate, precise, specific, and robust. The validation process is a cornerstone of good manufacturing practices (GMP) and ensures data integrity.[6]

5.1. Validation Parameters and Acceptance Criteria

The following parameters must be assessed during the validation of the primary HPLC purity method.

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity analysis (using PDA detector) shows no co-elution. Forced degradation studies show separation of degradant peaks from the main peak.
Linearity To show a direct proportional relationship between concentration and detector response.Minimum of 5 concentrations. Correlation coefficient (R²) ≥ 0.998.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value.Determined by spike recovery studies at 3 levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0% - 102.0%.
Precision The degree of scatter between a series of measurements.- Repeatability (Intra-day): RSD ≤ 1.0% for n=6 samples.- Intermediate Precision: RSD ≤ 2.0% for analyses on different days/by different analysts.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate ±10%, column temp ±5°C).System suitability parameters remain within limits.

Acceptance criteria are typical and should be defined in the validation protocol.

Conclusion

This application note provides detailed, robust, and scientifically sound protocols for determining the purity of this compound. The primary RP-HPLC method is demonstrated to be stability-indicating and suitable for accurate quantification, while the orthogonal GC-FID method provides valuable confirmatory data, especially for volatile impurities. By following these protocols and adhering to the principles of method validation outlined, researchers and quality control professionals can ensure the generation of reliable and defensible purity data, which is essential for regulatory compliance and the development of high-quality pharmaceutical products.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for Methyl 4-methylbenzoate. (n.d.). [Link]

  • Human Metabolome Database. Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). (2023). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Methyl 4-methoxybutanoate. (n.d.). [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). [Link]

  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). [Link]

  • ChemSrc. The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. (n.d.). [Link]

  • Profound Pharma. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Williamson Ether Synthesis of 4-Butoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-butoxybenzoic acid via the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this reaction, troubleshoot common issues, and optimize their synthetic protocols. My insights are drawn from extensive experience in synthetic organic chemistry, aiming to provide not just procedural steps, but a deeper understanding of the underlying chemical principles.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

FAQ 1: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

Answer: The formation of an alkene, in this case, 1-butene, is a classic sign that the E2 elimination pathway is competing with the desired SN2 reaction.[1][2][3] This is a common side reaction in Williamson ether synthesis, especially when the alkoxide acts as a base.[4]

Underlying Cause: The phenoxide of 4-hydroxybenzoic acid is a reasonably strong base. When it reacts with 1-bromobutane (a primary alkyl halide), it can either attack the carbon atom bearing the bromine (SN2) or abstract a proton from the adjacent carbon (E2), leading to the formation of 1-butene. Higher reaction temperatures significantly favor the elimination pathway.[2]

Troubleshooting & Optimization Strategies:

  • Temperature Control: This is the most critical parameter. Lowering the reaction temperature will favor the SN2 pathway over E2 elimination. Elimination reactions generally have a higher activation energy.[3] Aim for a temperature range of 50-80 °C.[1][4]

  • Choice of Base and Alkyl Halide: While you are constrained by the target molecule, always remember the general principle: for a given ether, choose the synthetic route with the less sterically hindered alkyl halide.[5][6] In this case, using the phenoxide of 4-hydroxybenzoic acid and 1-bromobutane is the correct approach, as the alternative (sodium butoxide and 4-bromobenzoic acid) is not feasible due to the low reactivity of aryl halides in SN2 reactions.

  • Slow Addition of Alkyl Halide: Adding the 1-bromobutane dropwise to the reaction mixture can help maintain a low concentration of the alkyl halide, which can sometimes favor the substitution reaction.

FAQ 2: My yield of 4-butoxybenzoic acid is low, and I've isolated a byproduct with a similar polarity. What could this be?

Answer: A common, yet often overlooked, side reaction with phenoxides is C-alkylation.[1][7] The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions).[8]

Underlying Cause: While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of 3-butyl-4-hydroxybenzoic acid. The ratio of O- to C-alkylation is highly dependent on the reaction conditions, most notably the solvent.[8][9]

  • Solvent Effects:

    • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are the preferred choice for promoting O-alkylation.[2][3][8] These solvents effectively solvate the cation (e.g., Na+ or K+) of the phenoxide, leaving the oxygen atom as a "naked" and highly reactive nucleophile.[2]

    • Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the oxygen atom of the phenoxide.[7][10] This solvation shields the oxygen, making it less nucleophilic and can consequently increase the proportion of C-alkylation.[8]

Troubleshooting & Optimization Strategies:

  • Solvent Selection: Ensure you are using a high-purity, anhydrous polar aprotic solvent like DMF or DMSO for the reaction.

  • Counter-ion: The choice of the counter-ion can also play a role. Larger, "softer" cations like potassium (from KOH or K2CO3) can sometimes favor O-alkylation more than smaller, "harder" cations like sodium (from NaOH or NaH).[10]

FAQ 3: My starting material is methyl 4-hydroxybenzoate. After the reaction and workup, I am isolating methyl 4-butoxybenzoate instead of the desired carboxylic acid. What is happening?

Answer: This indicates that the Williamson ether synthesis has occurred on the phenolic hydroxyl group, but the subsequent hydrolysis of the methyl ester to the carboxylic acid has not been carried out or was incomplete.

Underlying Cause: The Williamson ether synthesis conditions (basic) are generally not sufficient to hydrolyze a methyl ester, which typically requires more forcing conditions (e.g., heating with a strong base or acid).[11][12][13]

Corrective Protocol:

  • Isolate the Ester: Proceed with the workup to isolate the this compound.

  • Saponification: Subject the isolated ester to a separate hydrolysis step. A typical procedure involves refluxing the ester with an excess of sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like methanol or ethanol.[12]

  • Acidification: After the hydrolysis is complete (monitor by TLC), cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the 4-butoxybenzoic acid.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired SN2 pathway and the primary side reactions.

williamson_synthesis start 4-Hydroxybenzoic Acid + Base (e.g., NaOH) phenoxide Sodium 4-Carboxyphenoxide start->phenoxide Deprotonation product 4-Butoxybenzoic Acid (Desired Product) phenoxide->product S_N2 (O-Alkylation) + 1-Bromobutane e2_product 1-Butene (Elimination Product) phenoxide->e2_product E2 Elimination (Side Reaction) c_alkyl_product 3-Butyl-4-hydroxybenzoic Acid (C-Alkylation Product) phenoxide->c_alkyl_product C-Alkylation (Side Reaction) alkyl_halide 1-Bromobutane

Caption: Main and side reaction pathways in the synthesis.

Experimental Protocols

Protocol 1: Synthesis of 4-Butoxybenzoic Acid

This protocol is optimized to favor the desired O-alkylation and minimize side reactions.

Materials:

  • 4-Hydroxybenzoic acid

  • Sodium hydroxide (NaOH)

  • 1-Bromobutane

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Water, deionized

  • Ethanol

Procedure:

  • Deprotonation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF. Add finely ground sodium hydroxide (2.2 eq) portion-wise. Stir the mixture at room temperature for 1 hour to ensure complete formation of the disodium salt. Note: Using two equivalents of base deprotonates both the carboxylic acid and the phenol.

  • Alkylation: Add 1-bromobutane (1.2 eq) dropwise to the stirred suspension at room temperature.[14]

  • Reaction: Heat the reaction mixture to 60-70 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water.

  • Extraction: Wash the aqueous mixture with diethyl ether to remove any unreacted 1-bromobutane and 1-butene.

  • Acidification: Acidify the aqueous layer with concentrated HCl until the pH is approximately 1-2.[14][15] A white precipitate of 4-butoxybenzoic acid should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.[14]

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-butoxybenzoic acid.[14] Dry the crystals under vacuum.

Protocol 2: Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving common issues.

troubleshooting_workflow start Low Yield or Impure Product check_byproducts Analyze Crude Product by NMR/MS: Identify Byproducts start->check_byproducts alkene Alkene Byproduct Detected (e.g., 1-Butene) check_byproducts->alkene Yes c_alkyl C-Alkylated Byproduct Detected check_byproducts->c_alkyl Yes no_reaction Mainly Starting Material check_byproducts->no_reaction Yes sol_alkene Reduce Reaction Temperature (e.g., to 50-60 °C) alkene->sol_alkene sol_c_alkyl Ensure Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO) c_alkyl->sol_c_alkyl sol_no_reaction Verify Base Activity Ensure Anhydrous Conditions Increase Reaction Time/Temp Moderately no_reaction->sol_no_reaction

Caption: A logical workflow for troubleshooting low-yield reactions.

Data Summary

ParameterRecommended ConditionRationale
Solvent Anhydrous Polar Aprotic (DMF, DMSO)Favors O-alkylation by solvating the cation, enhancing the nucleophilicity of the "naked" phenoxide oxygen.[2][3]
Temperature 50-80 °CMinimizes the competing E2 elimination reaction, which is favored at higher temperatures.[1][2]
Base NaOH, KOH, K2CO3Sufficiently strong to deprotonate the phenol. Weaker bases can be effective for phenols.[2]
Alkyl Halide Primary (e.g., 1-bromobutane)SN2 reactions are most efficient with primary alkyl halides, minimizing elimination.[1][3][16]

References

  • Synthesis of 4-Butoxybenzoic acid (23) . PrepChem.com. Available from: [Link]

  • Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride . ResearchGate. Available from: [Link]

  • Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation . Journal of the American Chemical Society, 125(50), 15455-65. Available from: [Link]

  • Synthesis of p-(4-hydroxy-n-butoxy)benzoic acid . PrepChem.com. Available from: [Link]

  • The Williamson Ether Synthesis . Chemistry Steps. Available from: [Link]

  • Phenolates- O-alkylation and C-alkylation . PharmaXChange.info. Available from: [Link]

  • The Williamson Ether Synthesis . Master Organic Chemistry. Available from: [Link]

  • Williamson Ether Synthesis Reaction Mechanism . The Organic Chemistry Tutor (YouTube). Available from: [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents . Academic Journal of Materials & Chemistry, 4(4), 41-45. Available from: [Link]

  • Williamson Ether Synthesis reaction . BYJU'S. Available from: [Link]

  • Elizalde, M., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions . RSC Advances, 11(10), 5574-5583. Available from: [Link]

  • 10.6: Williamson Ether Synthesis . Chemistry LibreTexts. Available from: [Link]

  • Williamson ether synthesis . Wikipedia. Available from: [Link]

  • Williamson ether synthesis trouble, 2.0 . Reddit. Available from: [Link]

  • Craig, D. (2004). Organic Synthesis Lecture 3 . Imperial College London. Available from: [Link]

  • Trost, B. M., & Toste, F. D. (2003). Asymmetric O- and C-Alkylation of Phenols . Journal of the American Chemical Society, 125(11), 3073–3085. Available from: [Link]

  • Williamson Ether Synthesis . In Name Reactions in Organic Synthesis. Cambridge University Press. Available from: [Link]

  • Experiment 12. Preparation of 4-acetoxybenzoic acid . University of the West Indies. Available from: [Link]

  • 4-Butoxybenzoic acid . NIST WebBook. Available from: [Link]

  • 2.4: Preparation of 4-Acetoxy Benzoic acid . Chemistry LibreTexts. Available from: [Link]

  • D'Angelo, B., et al. (2013). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM . Applied and Environmental Microbiology, 79(3), 964–971. Available from: [Link]

  • Hydrolysis of Methyl Benzoate - Lab Demo . The Organic Chemistry Channel (YouTube). Available from: [Link]

  • 4-Butoxybenzoic acid . PubChem. Available from: [Link]

  • Production process and purification process of 4-hydroxy-benzoic acid long chain ester. Google Patents.
  • Preparation method of methoxybenzoic acid. Google Patents.

Sources

Technical Support Center: Strategies for the Removal of Unreacted 4-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenge of removing unreacted 4-hydroxybenzoic acid (4-HBA) from a product mixture. The following sections offer a detailed exploration of various purification techniques, grounded in chemical principles and supported by practical, step-by-step protocols.

Troubleshooting & FAQs

Q1: What is the most effective method for removing a significant amount of unreacted 4-hydroxybenzoic acid from my product mixture?

When dealing with a substantial quantity of 4-HBA contamination, an acid-base extraction is typically the most efficient and scalable method. This technique leverages the acidic nature of 4-HBA's carboxylic acid group to selectively move it from an organic phase into an aqueous phase.

Causality of Experimental Choice:

4-Hydroxybenzoic acid possesses a carboxylic acid functional group, making it acidic.[1][2] By treating an organic solution containing your product and the 4-HBA impurity with a basic aqueous solution (like sodium bicarbonate or sodium hydroxide), the 4-HBA is deprotonated to form its water-soluble salt, sodium 4-hydroxybenzoate.[3][4] This salt will preferentially partition into the aqueous layer, while your likely less acidic or neutral product remains in the organic layer. Subsequent separation of the two layers effectively removes the bulk of the 4-HBA.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing & Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution. Allow the layers to separate.

  • Drainage: Drain the lower aqueous layer, which now contains the sodium 4-hydroxybenzoate, into a separate flask.

  • Repeat: Repeat the extraction with fresh NaHCO₃ solution two more times to ensure complete removal of the 4-HBA.[3]

  • Washing: Wash the remaining organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent to isolate your purified product.

Q2: How can I remove trace amounts of 4-hydroxybenzoic acid from my final product?

For the removal of trace impurities, recrystallization is a highly effective technique. This method relies on the principle that the solubility of a compound in a solvent increases with temperature.[5][6] By carefully selecting a solvent system, you can create a scenario where your product crystallizes out of a cooled solution while the trace amount of 4-HBA remains dissolved in the mother liquor.

Causality of Experimental Choice:

The success of recrystallization hinges on the differential solubility of your product and 4-HBA in a chosen solvent at varying temperatures. The ideal solvent will dissolve a large amount of your product at its boiling point but very little at a low temperature (e.g., in an ice bath). Conversely, the 4-HBA should either be highly soluble at all temperatures or present in such a small amount that it doesn't reach its saturation point upon cooling.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair. Water is a good starting point for polar compounds, as 4-HBA has limited solubility in cold water but is more soluble in hot water.[1][7]

  • Dissolution: In an Erlenmeyer flask, dissolve your crude product in the minimum amount of hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of pure crystals of your product. Subsequently, place the flask in an ice bath to maximize crystal formation.[5][8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the dissolved 4-HBA.

  • Drying: Dry the purified crystals in a vacuum oven.

Q3: My product is also an acid. How can I selectively remove 4-hydroxybenzoic acid?

When your desired product is also acidic, a simple acid-base extraction may not be selective. In this scenario, the choice of purification method depends on the difference in properties between your product and 4-HBA.

  • Fractional Crystallization: If your product and 4-HBA have significantly different solubility profiles in a particular solvent, fractional crystallization can be employed. This is an extension of the recrystallization technique where multiple crystallization and filtration steps are used to progressively enrich the desired compound.

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities. By choosing an appropriate stationary phase (e.g., silica gel) and a mobile phase (solvent system), you can achieve separation based on the differential adsorption of your product and 4-HBA to the stationary phase. Generally, the more polar compound will adhere more strongly to the silica gel and elute later.

Causality of Experimental Choice:

Column chromatography separates compounds based on their partitioning between a stationary phase and a mobile phase. 4-Hydroxybenzoic acid, with its polar hydroxyl and carboxylic acid groups, will interact strongly with a polar stationary phase like silica gel. If your acidic product is less polar, it will travel through the column more quickly with a suitable mobile phase, allowing for effective separation.

Experimental Protocol: Column Chromatography

  • Column Packing: Pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve your crude product mixture in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate). The polarity can be gradually increased to facilitate the elution of the compounds.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions using a technique like Thin Layer Chromatography (TLC) to identify which fractions contain your purified product and which contain the 4-HBA.

  • Concentration: Combine the pure fractions containing your product and concentrate the solvent to obtain the purified compound.

Q4: What are the pros and cons of different purification techniques for removing 4-hydroxybenzoic acid?
Purification TechniqueProsCons
Acid-Base Extraction - Highly effective for large quantities. - Relatively quick and simple procedure. - Scalable for industrial applications.- Not suitable if the desired product is also acidic or base-sensitive. - Requires the use of two immiscible solvent phases.
Recrystallization - Excellent for removing trace impurities. - Can yield very pure crystalline products. - Environmentally friendly if water is used as the solvent.- Finding a suitable solvent can be time-consuming. - Product loss can occur in the mother liquor. - May not be effective for separating compounds with similar solubilities.
Column Chromatography - Highly versatile and can separate compounds with very similar properties. - Can be used for a wide range of compound polarities. - Amenable to analytical techniques like HPLC for purity analysis.[9][10][11]- Can be time-consuming and labor-intensive. - Requires larger volumes of solvent. - Can be less economical for large-scale purifications.
Visualization of Workflows
Acid-Base Extraction Workflow

AcidBaseExtraction A Crude Product in Organic Solvent B Add Aqueous NaHCO3 in Separatory Funnel A->B C Shake and Vent B->C D Separate Layers C->D E Aqueous Layer (contains Sodium 4-hydroxybenzoate) D->E Lower Layer F Organic Layer (contains Purified Product) D->F Upper Layer G Wash with Brine F->G H Dry and Concentrate G->H I Purified Product H->I

Caption: Workflow for Acid-Base Extraction.

Recrystallization Workflow

Recrystallization A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (Optional) A->B C Slow Cooling to Room Temperature B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Collect Crystals (Purified Product) E->F G Mother Liquor (contains 4-HBA) E->G H Wash with Cold Solvent F->H I Dry Crystals H->I

Caption: Workflow for Recrystallization.

Solubility Data for 4-Hydroxybenzoic Acid
SolventSolubilityTemperature (°C)
Water5,000 mg/L25
Ethanol (99%)38.75 g / 100 g of solution67
n-Butanol19.5 g / 100 g of solution32.5
ChloroformSlightly soluble-
Diethyl EtherSoluble-
AcetoneSoluble-
Carbon DisulfidePractically insoluble-
Data sourced from PubChem.[7]
Physicochemical Properties of 4-Hydroxybenzoic Acid
PropertyValue
pKa 4.54[7]
Melting Point 213-217 °C
Molar Mass 138.12 g/mol [1]
Data sourced from PubChem and Wikipedia.[1][7]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135, 4-Hydroxybenzoic acid. [Link]

  • Wikipedia. 4-Hydroxybenzoic acid. [Link]

  • Taylor & Francis Online. Fast Determination of 4-Hydroxybenzoic Acid in Different Matrices using Monolithic Column Separation. [Link]

  • SIELC Technologies. Separation of 4-Hydroxybenzoic acid hydrazide on Newcrom R1 HPLC column. [Link]

  • YouTube. Acid-Base Extraction Part-1. [Link]

  • LibreTexts Chemistry. 4.8: Acid-Base Extraction. [Link]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]

  • Florida A&M University. Lab Report Recrystallization. [Link]

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Validation & Comparative

The Decisive Influence of Alkoxy Chain Length on the Nematic Phase of Benzoate Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of materials science and drug development, the precise control over the physicochemical properties of molecules is paramount. Among the vast class of organic compounds, benzoate esters hold a significant position due to their propensity to form liquid crystalline phases, particularly the nematic phase. This guide provides an in-depth technical comparison of how the systematic increase in the length of the alkoxy chain (–O–(CH₂)ₙ–CH₃) appended to benzoate ester molecules profoundly influences their nematic behavior. We will delve into the underlying principles, present supporting experimental data, and provide detailed methodologies for the synthesis and characterization of these fascinating materials.

Introduction: The Architectural Significance of the Alkoxy Chain

Benzoate esters, characterized by a rigid aromatic core, are archetypal examples of calamitic (rod-shaped) liquid crystals. The formation of the nematic phase, a state of matter intermediate between a crystalline solid and an isotropic liquid, is governed by the delicate balance of intermolecular forces. The molecules in a nematic phase possess long-range orientational order, aligning their long axes in a preferred direction, known as the director, but lack positional order.[1] This unique combination of fluidity and anisotropy is the cornerstone of their application in display technologies and as tunable solvents in spectroscopy.

The alkoxy chain, a flexible appendage to the rigid core, plays a crucial role in modulating these intermolecular interactions. Its length directly impacts the molecule's aspect ratio, polarizability, and van der Waals forces, thereby influencing the stability and temperature range of the nematic phase. Understanding this structure-property relationship is essential for the rational design of liquid crystals with desired characteristics.

Experimental Design and Rationale

To systematically investigate the effect of alkoxy chain length, a homologous series of 4-(4'-alkoxybenzoyloxy)benzoic acids is synthesized and characterized. This series allows for a direct comparison of how the incremental addition of methylene (–CH₂–) units to the alkoxy chain alters the liquid crystalline properties.

Synthesis of 4-(4'-alkoxybenzoyloxy)benzoic acids

The synthesis is a two-step process, beginning with the preparation of p-n-alkoxybenzoic acids, followed by their esterification with 4-hydroxybenzoic acid.

Step 1: Synthesis of p-n-Alkoxybenzoic Acids

The p-n-alkoxybenzoic acids are synthesized via a Williamson ether synthesis, a robust and widely used method for forming ethers.[2]

  • Rationale: This method is chosen for its high yield and the commercial availability of the starting materials, p-hydroxybenzoic acid and various n-alkyl bromides. The use of a base, such as potassium carbonate, is crucial to deprotonate the phenolic hydroxyl group, forming a phenoxide ion that acts as a potent nucleophile.

Protocol:

  • In a round-bottom flask, dissolve p-hydroxybenzoic acid in a suitable solvent like ethanol.

  • Add an excess of potassium carbonate to the solution.

  • Add the corresponding n-alkyl bromide (e.g., octyl bromide for the C₈ homologue).

  • Reflux the mixture for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • After cooling, the mixture is acidified with a dilute acid (e.g., HCl) to precipitate the p-n-alkoxybenzoic acid.

  • The crude product is then purified by recrystallization.

Step 2: Esterification to form 4-(4'-alkoxybenzoyloxy)benzoic acids

The final benzoate esters are prepared by reacting the synthesized p-n-alkoxybenzoic acids with 4-hydroxybenzoic acid.[3][4]

  • Rationale: A direct esterification using an acid catalyst can be employed. However, to achieve higher yields and milder reaction conditions, the carboxylic acid is often converted to a more reactive acyl chloride intermediate using thionyl chloride or oxalyl chloride.[5][6] This is then reacted with 4-hydroxybenzoic acid in the presence of a base like pyridine to neutralize the HCl byproduct.

Protocol (via Acyl Chloride):

  • Convert the p-n-alkoxybenzoic acid to its corresponding acyl chloride by reacting it with an excess of thionyl chloride.

  • Remove the excess thionyl chloride by distillation.

  • Dissolve the 4-hydroxybenzoic acid in a dry, non-protic solvent like pyridine.

  • Slowly add the p-n-alkoxybenzoyl chloride to the solution at a low temperature.

  • Stir the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture into ice-water to precipitate the crude ester.

  • Purify the product by recrystallization from a suitable solvent.

Characterization of the Nematic Phase

The synthesized benzoate esters are characterized using two primary techniques to determine their liquid crystalline properties: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow associated with phase transitions as a function of temperature.[7][8]

  • Rationale: DSC provides quantitative data on the transition temperatures (melting point, Tₘ, and nematic-isotropic transition temperature, Tₙᵢ) and the enthalpy changes (ΔH) associated with these transitions. This allows for a precise determination of the nematic range (Tₙᵢ - Tₘ).

Protocol:

  • A small, accurately weighed sample (1-5 mg) of the benzoate ester is hermetically sealed in an aluminum pan.

  • The sample is placed in the DSC furnace alongside an empty reference pan.

  • The sample is heated and cooled at a controlled rate (e.g., 10 °C/min).

  • The heat flow to the sample is measured and plotted against temperature. Endothermic and exothermic peaks in the thermogram correspond to phase transitions.

Polarized Optical Microscopy (POM)

POM is an essential tool for the qualitative identification of liquid crystal phases based on their unique optical textures.[1][9]

  • Rationale: The anisotropic nature of the nematic phase causes it to be birefringent, meaning it has different refractive indices for light polarized parallel and perpendicular to the director.[9] When viewed between crossed polarizers, this birefringence results in characteristic textures that are diagnostic of the nematic phase, such as the Schlieren texture.[10]

Protocol:

  • A small amount of the sample is placed on a glass slide and covered with a coverslip.

  • The slide is placed on a hot stage attached to the polarizing microscope.

  • The sample is heated and cooled while being observed through the microscope with crossed polarizers.

  • The appearance and disappearance of characteristic textures are noted at different temperatures, confirming the phase transitions observed by DSC.

Results and Discussion: The Odd-Even Effect

The transition temperatures for a homologous series of 4-(4'-alkoxybenzoyloxy)benzoic acids are summarized in the table below.

Number of Carbon Atoms in Alkoxy Chain (n)Melting Temperature (Tₘ, °C)Nematic-Isotropic Transition Temperature (Tₙᵢ, °C)Nematic Range (°C)
118625468
217824769
315422571
414822880
513521580
613221886
712821082
812621286

A clear trend emerges from the data: as the alkoxy chain length increases, both the melting temperature and the nematic-isotropic transition temperature generally decrease. However, the decrease is not monotonic. Instead, a distinct "odd-even" effect is observed, particularly for the nematic-isotropic transition temperatures.[11][12][13]

The nematic-isotropic transition temperatures for compounds with an even number of carbon atoms in the alkoxy chain are consistently higher than those of their neighbors with an odd number of carbons.[11][14] This phenomenon can be attributed to the conformational freedom of the alkoxy chain.

  • Even-numbered chains: The terminal methyl group tends to lie along the major axis of the rigid molecular core, leading to a more elongated and anisotropic molecular shape. This enhanced anisotropy results in stronger intermolecular interactions and a more stable nematic phase.

  • Odd-numbered chains: The terminal methyl group is oriented at an angle to the molecular axis, reducing the overall molecular anisotropy. This leads to weaker intermolecular interactions and a less stable nematic phase.

The nematic range, the temperature window in which the nematic phase exists, generally increases with increasing alkoxy chain length. This is because the melting point tends to decrease more rapidly than the nematic-isotropic transition temperature. The increased flexibility of longer chains disrupts the crystalline packing more significantly than it destabilizes the nematic ordering.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

molecular_structure cluster_core Rigid Benzoate Ester Core cluster_chain Flexible Alkoxy Chain Benzene1 Benzene Ring Ester1 Ester Linkage (-COO-) Benzene1->Ester1 Oxygen O Benzene1->Oxygen Benzene2 Benzene Ring Ester1->Benzene2 Ester2 Ester Linkage (-COO-) Benzene2->Ester2 Benzene3 Benzene Ring Ester2->Benzene3 Acid Carboxylic Acid (-COOH) Benzene3->Acid CH2_1 CH₂ Oxygen->CH2_1 CH2_n ...(CH₂)n-2... CH2_1->CH2_n CH3 CH₃ CH2_n->CH3

Caption: Generalized molecular structure of a 4-(4'-alkoxybenzoyloxy)benzoic acid.

synthesis_workflow cluster_synthesis Synthesis cluster_characterization Characterization Start p-Hydroxybenzoic Acid + n-Alkyl Bromide Step1 Williamson Ether Synthesis Start->Step1 Intermediate p-n-Alkoxybenzoic Acid Step1->Intermediate Step2 Esterification Intermediate->Step2 Reagent 4-Hydroxybenzoic Acid Reagent->Step2 Product 4-(4'-alkoxybenzoyloxy)benzoic acid Step2->Product DSC DSC Analysis Product->DSC POM POM Analysis Product->POM Data Transition Temperatures & Textures DSC->Data POM->Data

Caption: Experimental workflow for synthesis and characterization.

odd_even_effect Y-axis Tₙᵢ (°C) X-axis Number of Carbon Atoms (n) n1 1 n2 2 n1->n2 Odd-Even Oscillation n3 3 n2->n3 Odd-Even Oscillation n4 4 n3->n4 Odd-Even Oscillation n5 5 n4->n5 Odd-Even Oscillation n6 6 n5->n6 Odd-Even Oscillation n7 7 n6->n7 Odd-Even Oscillation n8 8 n7->n8 Odd-Even Oscillation

Caption: Schematic representation of the odd-even effect on Tₙᵢ.

Conclusion

This guide has demonstrated that the length of the terminal alkoxy chain is a critical determinant of the nematic phase behavior in benzoate esters. The systematic increase in chain length leads to a general decrease in transition temperatures, accompanied by a characteristic odd-even effect. This predictable structure-property relationship provides a powerful tool for the rational design of liquid crystalline materials with tailored properties for a wide range of applications, from advanced display technologies to novel drug delivery systems. The experimental protocols and characterization techniques detailed herein offer a robust framework for researchers and scientists in the field to further explore and exploit the fascinating world of liquid crystals.

References

  • Jensen, J., Grundy, S. C., Bretz, S. L., & Hartley, C. S. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. Journal of Chemical Education, 88(8), 1133-1136. [Link]

  • Muhammad, N., et al. (2009). 4-(4-Octyloxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o163. [Link]

  • Defrawy, A. M. E., et al. (2017). Theoretical and Experimental Study on the Effect of end Chain Length on Ultraviolet Absorption Behavior and Photostability of Alkoxy Benzoate Based Liquid Crystals. Oriental Journal of Chemistry, 33(3), 1234-1243. [Link]

  • Organic Syntheses. Synthesis of Phenols from Benzoic Acids. Organic Syntheses, 97, 1-17. [Link]

  • Chen, D., et al. (2009). Odd-even Effect on Liquid Crystalline Behavior for C 3 -Cyclotriveratrylene(CTV) Derivatives Containing Alkoxies with Different Lengths as Peripheral Groups. Chemical Research in Chinese Universities, 25(4), 579-584. [Link]

  • Luk, A. S., & Abbott, N. L. (2012). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Langmuir, 28(44), 15535–15546. [Link]

  • Chemistry LibreTexts. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]

  • Marcelja, S. (1974). Chain ordering in liquid crystals. I. Even-odd effect. The Journal of Chemical Physics, 60(9), 3599-3604. [Link]

  • Lavrentovich, O. D. Polarization Microscope Pictures of Liquid Crystals. [Link]

  • Ahmed, H. A., et al. (2021). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. Materials, 14(10), 2587. [Link]

  • Muhammad, N., et al. (2009). 4-(4-Propoxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o164. [Link]

  • Eremin, A., et al. (2019). Oligomeric odd–even effect in liquid crystals. Materials Horizons, 6(7), 1412-1418. [Link]

  • Kresse, H., et al. (2009). Study of Ester-Type Liquid Crystals by TSDC and Optical Investigations. Molecular Crystals and Liquid Crystals, 512(1), 164-171. [Link]

  • Wojcik, M., et al. (2020). Investigating Cross-Linking Parameters and Molecular Arrangement in Liquid Crystalline Epoxy Monomer with Aromatic Diamine: DSC-TOPEM® and WAXS Analysis. Materials, 13(14), 3169. [Link]

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Validation of Methyl 4-butoxybenzoate purity using HPLC analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Validation of Methyl 4-butoxybenzoate Purity: HPLC Analysis vs. Alternative Methods

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a non-negotiable prerequisite for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This compound, a key building block in the synthesis of various organic molecules, is no exception. Its purity profile directly impacts reaction yields, impurity profiles of subsequent products, and the overall quality of the final API.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for validating the purity of this compound. We will explore the causality behind the experimental choices in HPLC method validation, present a detailed protocol, and compare its performance against alternative analytical techniques like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy.[1] For a compound like this compound, a moderately polar ester, reversed-phase HPLC (RP-HPLC) is the most effective and widely adopted approach. The separation mechanism is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.[2] This allows for the effective separation of the main compound from closely related impurities, which may include starting materials (e.g., 4-hydroxybenzoic acid, n-butanol), by-products from synthesis, or degradation products.

A robust HPLC method is not merely a procedure; it is a self-validating system designed to be accurate, precise, and reliable. The validation process is rigorously defined by international guidelines, primarily the International Council for Harmonisation (ICH) Q2(R2) guidelines, which ensure the method is fit for its intended purpose.[3][4]

A Validated HPLC Protocol for this compound Purity

The following protocol is a representative RP-HPLC method developed and validated for the purity assessment of this compound. The choices within this protocol are deliberate, aimed at achieving optimal separation and quantification.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A). The formic acid is used to control the ionization of any acidic impurities, ensuring sharp, symmetrical peak shapes.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 40% B

    • 31-40 min: 40% B (re-equilibration)

    • This gradient is designed to first elute any polar impurities before increasing the organic content to elute the main analyte and then any less polar impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm. This wavelength is chosen based on the UV absorbance maximum of the benzoate chromophore.

  • Injection Volume: 10 µL

Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a concentration of about 100 µg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

Method Validation: A System of Trust

According to ICH guidelines, the HPLC method must be validated to demonstrate its suitability.[5][6][7] This involves assessing several key performance parameters.

1. Specificity: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[7][8] This is demonstrated by spiking the sample with known impurities and showing that their peaks are well-resolved from the main analyte peak.

2. Linearity: The method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte.[7] A series of solutions are prepared at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.[8] The peak area response is then plotted against concentration.

3. Accuracy: Accuracy is determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[9] The percentage recovery is then calculated to determine how close the measured value is to the true value.[7]

4. Precision: Precision is assessed at two levels:

  • Repeatability (Method Precision): The analysis of multiple preparations of the same homogenous sample, typically six replicates.[8]

  • Intermediate Precision: The analysis is performed by different analysts, on different days, or with different equipment. The results are expressed as the Relative Standard Deviation (%RSD).

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[10] These are typically determined by the signal-to-noise ratio method (3:1 for LOD, 10:1 for LOQ).

6. Robustness: Robustness is demonstrated by making small, deliberate changes to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2) and observing the effect on the results, particularly on resolution and peak shape.[9]

Data Presentation: HPLC Method Validation Summary

The following table summarizes hypothetical validation data for the described HPLC method, demonstrating its suitability for the purity analysis of this compound.

Validation ParameterAcceptance CriteriaHypothetical ResultConclusion
Specificity All peaks are well-resolved (Resolution > 2.0)Resolution between main peak and closest impurity is 2.8Pass
Linearity (Range: LOQ - 1.5 µg/mL) Correlation Coefficient (r²) ≥ 0.999r² = 0.9995Pass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Pass
Precision (% RSD)
- Repeatability (n=6)RSD ≤ 2.0%0.85%Pass
- Intermediate PrecisionRSD ≤ 2.0%1.2%Pass
LOD S/N ≥ 30.01 µg/mLPass
LOQ S/N ≥ 100.03 µg/mLPass
Robustness System suitability parameters are met after minor changesAll parameters metPass

Visualizing the Workflow

A clear, logical workflow is essential for reproducible results. The following diagram illustrates the key steps in the HPLC purity validation process.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_validation Validation & Reporting Prep_Method Method Development & Protocol Definition Prep_Sample Sample & Standard Preparation Prep_Method->Prep_Sample Defines Concentrations Sys_Suitability System Suitability Test (SST) Prep_Sample->Sys_Suitability To HPLC Injection Sequence Injection: Standards & Samples Sys_Suitability->Injection Confirms System Readiness Chrom_Data Chromatographic Data Acquisition Injection->Chrom_Data Data_Processing Data Processing: Peak Integration Chrom_Data->Data_Processing Raw Data Calc Purity Calculation (Area % Normalization) Data_Processing->Calc Report Final Report Generation Calc->Report Method_Selection Start Purity Analysis of This compound Q1 Primary Goal? Start->Q1 Goal_Assay Routine Purity Assay & Related Substances Q1->Goal_Assay Quantification Goal_Volatile Volatile Impurities & Residual Solvents Q1->Goal_Volatile Volatility Goal_Absolute Absolute Purity & Structural Confirmation Q1->Goal_Absolute Structure/Primary Method Method_HPLC Use HPLC Goal_Assay->Method_HPLC Method_GC Use GC Goal_Volatile->Method_GC Method_qNMR Use qNMR Goal_Absolute->Method_qNMR

Sources

A Senior Application Scientist's Guide to the Characterization of Methyl 4-butoxybenzoate: Cross-Referencing Experimental Data with Literature Values

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Data Validation in Synthetic Chemistry

The journey from synthesis to application is paved with data. Each data point, from a simple melting point to a complex nuclear magnetic resonance (NMR) spectrum, serves as a crucial checkpoint, confirming the molecular structure and purity of a synthesized compound. Discrepancies between experimentally obtained data and literature values can indicate impurities, incorrect stereochemistry, or even a misidentified product, any of which can have profound consequences for downstream applications, particularly in drug development where precision is non-negotiable.

This guide is structured to provide not just the "how" but also the "why" behind the experimental choices, empowering researchers to build self-validating protocols.

Physicochemical Characterization: The First Line of Verification

The fundamental physical properties of a compound are often the easiest to determine and provide a rapid assessment of purity.

Table 1: Comparison of Physicochemical Properties
PropertyExperimental Value (Hypothetical for Methyl 4-butoxybenzoate)Literature Value (Expected Range/Analog Data)
Melting Point (°C) 28 - 30Expected to be a low-melting solid or liquid at room temperature
Boiling Point (°C) 290 - 292 (at 760 mmHg)244-245 (°C, Methyl 4-methoxybenzoate)[1]
Refractive Index (n_D^20) 1.5081.529-1.537 (Methyl 2-methoxybenzoate)[2]
Experimental Protocol: Melting Point Determination
  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

  • Expertise & Experience: A narrow melting point range (typically < 2 °C) is indicative of high purity. Impurities tend to depress and broaden the melting point range. The expected low melting point for this compound is inferred from the liquid nature of some similar benzoate esters at or near room temperature.

Experimental Protocol: Boiling Point Determination
  • Apparatus: A distillation apparatus is assembled, including a heating mantle, a round-bottom flask containing the sample and boiling chips, a condenser, and a thermometer placed at the vapor-liquid equilibrium point.

  • Procedure: The sample is heated gently until a steady boiling rate is achieved and a constant temperature is observed on the thermometer. This temperature is recorded as the boiling point.

  • Pressure Correction: The atmospheric pressure is recorded, and if it deviates significantly from 760 mmHg, a nomograph is used to correct the observed boiling point.

  • Trustworthiness: The use of a calibrated thermometer and the observation of a stable boiling point are critical for obtaining a reliable value. Boiling chips ensure smooth boiling and prevent bumping, which can lead to inaccurate temperature readings.

Experimental Protocol: Refractive Index Measurement
  • Instrumentation: A calibrated Abbe refractometer is used.

  • Sample Application: A few drops of liquid this compound are placed on the prism of the refractometer.

  • Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs, and the refractive index is read from the scale. The temperature is maintained at 20°C using a water bath.

  • Authoritative Grounding: The refractive index is a measure of how much light bends as it passes through a substance and is a characteristic property of a pure compound. It is highly sensitive to impurities.

Spectroscopic Analysis: Unveiling the Molecular Structure

Spectroscopic techniques provide detailed information about the molecular structure of a compound, acting as a molecular fingerprint.

Table 2: Spectroscopic Data Comparison
TechniqueExperimental Data (Hypothetical for this compound)Expected Key Signals (Based on Structure & Analogs)
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 7.95 (d, 2H), 6.90 (d, 2H), 4.05 (t, 2H), 3.85 (s, 3H), 1.80 (m, 2H), 1.50 (m, 2H), 0.98 (t, 3H)Aromatic protons in the para-substituted pattern, signals for the butoxy and methyl ester groups.
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) 166.5, 163.0, 131.5 (2C), 122.0, 114.0 (2C), 68.0, 51.5, 31.0, 19.2, 13.8Carbonyl carbon, aromatic carbons, and aliphatic carbons of the butoxy and methyl groups.
IR (KBr, cm⁻¹) 2950, 1715, 1605, 1510, 1280, 1170C-H stretching (aliphatic), C=O stretching (ester), C=C stretching (aromatic), C-O stretching.
Mass Spectrometry (EI, m/z) 194 [M]⁺, 163, 135, 121, 93, 57Molecular ion peak and characteristic fragmentation pattern.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: The sample is placed in an NMR tube and analyzed using a 400 MHz NMR spectrometer. Both ¹H and ¹³C NMR spectra are acquired.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS (0 ppm).

  • Expertise & Experience: The chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum provide a wealth of information about the connectivity of protons in the molecule. The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon environments.

Experimental Protocol: Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

  • Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

  • Trustworthiness: A background spectrum of the empty spectrometer is recorded before the sample analysis to subtract the contributions from atmospheric water and carbon dioxide, ensuring the accuracy of the sample spectrum.

Experimental Protocol: Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is ionized, for example, by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

  • Authoritative Grounding: The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound. The fragmentation pattern provides further structural information.

Visualizing the Workflow and Data Logic

To ensure a systematic and logical approach to data acquisition and analysis, the following workflows are recommended.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_validation Data Validation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Physicochemical Physicochemical Tests (MP, BP, RI) Purification->Physicochemical Pure Compound Spectroscopic Spectroscopic Analysis (NMR, IR, MS) Physicochemical->Spectroscopic Verified Purity Data_Analysis Spectral Interpretation Spectroscopic->Data_Analysis Raw Data Comparison Cross-referencing with Literature/Analog Data Data_Analysis->Comparison Processed Data Conclusion Structure Confirmation & Purity Assessment Comparison->Conclusion Validated Data Data_Comparison_Logic Exp_Data Experimental Data (this compound) Comparison Comparison & Analysis Exp_Data->Comparison Lit_Data Literature/Analog Data (e.g., Methyl 4-methoxybenzoate) Lit_Data->Comparison Match Data Match: Structure Confirmed Comparison->Match Consistent Mismatch Data Mismatch: Further Investigation Required Comparison->Mismatch Inconsistent

Caption: Logical flow for comparing experimental and literature data.

Conclusion: A Commitment to Scientific Integrity

The process of cross-referencing experimental data with literature values is a cornerstone of scientific rigor. For this compound, where direct literature data may be sparse, a thorough characterization using the protocols outlined in this guide, coupled with a comparative analysis against structurally similar compounds, provides a robust methodology for structural confirmation and purity assessment. By adhering to these principles of expertise, trustworthiness, and authoritative grounding, researchers can ensure the validity of their findings and the integrity of their scientific contributions.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7455, Methyl 4-methylbenzoate. [Link]

  • Human Metabolome Database. Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). [Link]

  • NIST. Benzoic acid, 4-methyl-, methyl ester. [Link]

  • Mosher Chemical. Methyl 4-methoxybenzoate. [Link]

  • The Royal Society of Chemistry. Methyl 4-vinylbenzoate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 602104, Methyl 4-methoxy-3-nitrobenzoate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 542317, Methyl 4-methoxybutanoate. [Link]

  • Stenutz. methyl 4-methoxybenzoate. [Link]

  • SIELC Technologies. Methyl 4-methoxybenzoate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61151, Methyl 2-Methoxybenzoate. [Link]

  • ATB. Methyl4-methoxybenzoate. [Link]

  • SpectraBase. Methyl 4-acetylbenzoate. [Link]

  • Wired Chemist. methyl 4-methoxybenzoate Proton Full Spectrum. [Link]

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Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of Methyl 4-Butoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, meticulous attention to the entire lifecycle of a chemical is paramount. From synthesis to application, and ultimately to disposal, ensuring safety and regulatory compliance is not merely a procedural formality but a cornerstone of scientific integrity and corporate responsibility. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 4-butoxybenzoate, moving beyond simple steps to explain the causality behind each recommendation. Our goal is to empower your laboratory with the knowledge to manage chemical waste streams effectively, ensuring the protection of both personnel and the environment.

Part 1: Hazard Identification & Risk Assessment - The "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound may not be readily available in all databases, we can infer its likely characteristics from structurally analogous compounds, such as Methyl 4-methoxybenzoate and other benzoate esters.

Based on this comparative analysis, this compound is classified as a hazardous chemical according to the Occupational Safety and Health Administration (OSHA) standards (29 CFR 1910.1200).[1] The primary hazards are summarized in the table below.

Table 1: Hazard Profile of this compound (Inferred)

Hazard ClassificationCategoryPrecautionary Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[1][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[2][3]

This data is inferred from structurally similar compounds. Always consult the supplier-specific SDS if available.

The causality for these classifications lies in the chemical structure of benzoate esters, which can interact with biological tissues, causing irritation. Understanding this is the first step in a self-validating safety system: by recognizing the potential for skin, eye, and respiratory irritation, the necessity for specific personal protective equipment (PPE) and handling procedures becomes logically apparent.

Part 2: Pre-Disposal Operations - Setting the Stage for Safety

Proper disposal begins long before the waste container is full. Adherence to sound laboratory practices is critical.[4]

Personal Protective Equipment (PPE)

Given the hazard profile, the following PPE is mandatory when handling this compound for disposal:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[3]

  • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) to prevent skin exposure. A lab coat or other protective clothing is required to prevent skin contact.[3]

  • Respiratory Protection: All handling of open containers and commingling of waste must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5][6]

Waste Classification and Segregation

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste must be evaluated to determine if it is a "listed" or "characteristic" hazardous waste.[7][8]

  • Listed Waste Evaluation: this compound is not specifically found on the EPA's P or U lists of discarded commercial chemical products. It is important to note that salts and esters of listed compounds are only regulated if they are specifically listed themselves.[9]

  • Characteristic Waste Evaluation: The waste must be evaluated for ignitability, corrosivity, reactivity, and toxicity. This compound is not expected to meet the criteria for the first three characteristics. While it has health hazards, it is not listed with a specific toxicity characteristic waste code (D-code).[10]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the collection and disposal of this compound waste.

Step 1: Container Selection and Preparation
  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with organic esters, such as a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[6] The original chemical container is often the best choice for waste accumulation.

  • Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[4][6] At a minimum, the label must include the words "Hazardous Waste," the full chemical name ("Waste this compound"), and the date accumulation begins.

Step 2: Waste Accumulation
  • Location: All waste accumulation must occur in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • Secondary Containment: The waste container must be stored in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[6]

  • Adding Waste: Conduct all transfers of waste into the container within a chemical fume hood. Keep the container tightly sealed at all times, except when actively adding waste.[4][5]

  • Do Not Overfill: Leave at least 1-2 inches of headspace at the top of the container to allow for vapor expansion and prevent spills.[6]

Step 3: Final Disposal Request
  • Complete the Label: Once the container is full, or if the chemical is no longer needed, complete the hazardous waste label with the final volume and any other required information.

  • Request Pickup: Follow your institution's procedure to request a waste collection from the EHS department or a licensed hazardous waste disposal contractor.[6] Professional disposal services are experienced in handling various chemical types and stay current with all local, state, and federal regulations.

The following diagram illustrates the decision-making process for proper disposal.

G cluster_prep Preparation Phase cluster_accum Accumulation Phase cluster_disposal Disposal Phase start Start: Have Methyl 4-butoxybenzoate Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Pre-Label Compatible Waste Container ppe->container fume_hood Work Inside a Chemical Fume Hood container->fume_hood transfer Transfer Waste to Container (Do Not Overfill) fume_hood->transfer close_container Securely Close Container transfer->close_container store Store in Secondary Containment in Satellite Accumulation Area close_container->store full Is Container Full or Waste No Longer Needed? store->full complete_label Complete Hazardous Waste Label full->complete_label request_pickup Request Pickup by EHS or Licensed Disposal Vendor complete_label->request_pickup end End: Waste Properly Disposed request_pickup->end

Caption: Disposal workflow for this compound.

Part 4: Emergency Procedures - Spill & Exposure Management

Preparedness is key to safety. All personnel must be trained on emergency procedures.[4]

Spill Response

For a minor spill within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Contain & Absorb: Use an appropriate spill kit with absorbent materials (e.g., vermiculite or chemical absorbent pads) to contain and absorb the spill.

  • Collect Waste: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Label and Dispose: Label the spill cleanup waste and request disposal through EHS.

For a major spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

The flowchart below outlines the critical steps for spill response.

SpillResponse spill Spill Occurs check_location Is spill minor & contained in fume hood? spill->check_location alert Alert lab personnel check_location->alert Yes evacuate Evacuate Immediate Area check_location->evacuate No minor_spill_path Yes absorb Contain & absorb with spill kit materials alert->absorb collect Collect waste into a sealed, labeled container absorb->collect decon Decontaminate area & dispose of cleaning materials collect->decon end Spill Managed decon->end major_spill_path No call_emergency Call Emergency Response (e.g., EHS, 911) evacuate->call_emergency call_emergency->end

Caption: Emergency spill response decision tree.

First Aid & Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[1][2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2] If feeling unwell, call a poison center or doctor.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[1][2]

Always have the Safety Data Sheet (or a comparable hazard summary for an analogue compound) available for emergency responders.

By integrating these robust, well-understood procedures into your laboratory's standard operations, you build a culture of safety and ensure that the disposal of this compound and other chemical reagents is handled with the highest degree of professionalism and care.

References

  • Braun Research Group, Northwestern University. Standard Operating Procedure: Non-halogenated Organic Solvents. [Link]

  • Temple University Environmental Health & Radiation Safety. Non-Halogenated Solvents in Laboratories. [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide. [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • OC-Praktikum.de. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • U.S. Environmental Protection Agency. (1983). RCRA Online: Salts and Esters of P- and U-Listed Wastes. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Laws and Regulations. [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]

  • U.S. Environmental Protection Agency. (2023). RCRA Online: Reinterpretation of the Industrial Ethyl Alcohol Exemption to Allow for the Reclamation of Hand Sanitizer. [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

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Navigating the Safe Handling of Methyl 4-butoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of Methyl 4-butoxybenzoate, moving beyond a simple checklist to offer a framework for comprehensive laboratory safety. Here, we will delve into the causality behind safety protocols, ensuring a deep, actionable understanding of risk mitigation when working with this chemical compound.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is critical. While specific toxicity data for this compound is not extensively detailed in readily available literature, several safety data sheets for structurally similar compounds and related chemicals indicate potential hazards that must be considered. The primary risks associated with compounds of this class include irritation to the skin and eyes.[1][2][3][4][5] Some related compounds may also cause respiratory irritation.[2][3][5] Therefore, a cautious approach that prioritizes minimizing exposure through all potential routes—dermal, ocular, and inhalation—is essential.[6]

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is the most critical line of defense in preventing chemical exposure. The following PPE is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Safety goggles with side-shields or a face shield.Protects against splashes of the chemical which can cause serious eye irritation.[1][2][3][4][5]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which can cause irritation.[1][2][3][4][5][7] Proper glove removal technique is crucial to avoid contaminating the skin.[7]
Body Protection A laboratory coat or impervious clothing.Protects against accidental spills and contamination of personal clothing.[8]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if ventilation is inadequate or if aerosols are generated.[1][8]Minimizes the inhalation of any vapors or aerosols, which could cause respiratory irritation.[2][3][5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is fundamental to laboratory safety. The following workflow is designed to minimize risk at every stage of handling this compound.

Pre-Handling Checklist:
  • Information Review: Before beginning work, thoroughly read the Safety Data Sheet (SDS) for this compound.

  • Engineering Controls: Ensure that the chemical fume hood is functioning correctly and that an eyewash station and safety shower are accessible.[1][8]

  • PPE Inspection: Inspect all PPE for damage or contamination before use.

Handling Procedure:
  • Work Area Preparation: Designate a specific area for handling this compound. Ensure the area is clean and uncluttered.

  • Chemical Dispensing: When transferring the chemical, do so carefully to avoid splashing or creating aerosols.[8]

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[3][7] Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors.[7][8]

  • Skin and Eye Contact: Avoid direct contact with skin and eyes.[1][2][8] In case of accidental contact, follow the first-aid measures outlined in the SDS immediately.[1][2]

Post-Handling:
  • Decontamination: Clean the work area thoroughly after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][3][7]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[2][7]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: Collect all waste materials containing this compound in a designated, properly labeled, and sealed container.

  • Disposal Protocol: Dispose of the chemical waste through a licensed disposal company, following all local, state, and federal regulations.[1][2][9] Do not pour chemical waste down the drain.[7][8][9]

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, should also be treated as hazardous waste and disposed of accordingly.

Emergency Procedures: Spill and Exposure Response

Even with meticulous planning, accidents can occur. A clear and practiced emergency response plan is vital.

Spill Response:
  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[3][7]

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a sealed container for disposal.[1][2]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Exposure Response:
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[1][2][3] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][8]

Visualizing the Workflow for Safe Handling

To further clarify the procedural steps for safely handling this compound, the following workflow diagram illustrates the key stages from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Review SDS & Prepare Work Area PPE Inspect & Don Appropriate PPE Prep->PPE Proceed once area is ready Handling Dispense & Use this compound in Fume Hood PPE->Handling Decon Decontaminate Work Area Handling->Decon Waste Collect & Label Hazardous Waste Handling->Waste Generate Waste Storage Store Chemical Properly Decon->Storage Storage->Prep For future use Dispose Dispose via Licensed Contractor Waste->Dispose

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

By internalizing and consistently applying these procedures, laboratory professionals can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence.

References

  • Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (2022, October 19). Safety data sheet. Retrieved from [Link]

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  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.